molecular formula C18H14N2 B188099 1-benzyl-1H-perimidine CAS No. 27310-93-6

1-benzyl-1H-perimidine

Cat. No.: B188099
CAS No.: 27310-93-6
M. Wt: 258.3 g/mol
InChI Key: GBKRMIILRHCQSR-UHFFFAOYSA-N
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Description

1-Benzyl-1H-perimidine is a derivative of the perimidine scaffold, a versatile N-heterocyclic system known for its unique electronic properties that combine π-electron excessive and π-deficient characteristics . This unique feature makes perimidine derivatives valuable in diverse research fields. In materials science, related perimidine-based compounds function as organic hydride donors, showing application as molecular n-type dopants for organic semiconductors . In synthetic chemistry, these hydride donors facilitate important transformations such as the reductive dehalogenation of α-halo carbonyl compounds and reductive radical cyclizations . Furthermore, the perimidine scaffold is a privileged structure in medicinal chemistry and drug discovery research. Perimidine derivatives have been extensively studied for a range of biological activities, including potential use as antimicrobial, anticancer, and anti-inflammatory agents . The structural motif allows for molecular interactions with proteins and DNA, making it a useful scaffold for developing enzyme inhibitors and receptor ligands . Researchers value 1-benzyl-1H-perimidine and its analogs for their ability to act as metal-free reducing agents and their utility as a building block for designing more complex functional molecules.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

27310-93-6

Molecular Formula

C18H14N2

Molecular Weight

258.3 g/mol

IUPAC Name

1-benzylperimidine

InChI

InChI=1S/C18H14N2/c1-2-6-14(7-3-1)12-20-13-19-16-10-4-8-15-9-5-11-17(20)18(15)16/h1-11,13H,12H2

InChI Key

GBKRMIILRHCQSR-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)CN2C=NC3=CC=CC4=C3C2=CC=C4

Canonical SMILES

C1=CC=C(C=C1)CN2C=NC3=CC=CC4=C3C2=CC=C4

solubility

1.7 [ug/mL]

Origin of Product

United States

Foundational & Exploratory

1-benzyl-1H-perimidine CAS number and molecular weight

Author: BenchChem Technical Support Team. Date: February 2026

The following technical monograph provides an in-depth analysis of 1-benzyl-1H-perimidine , a specialized heterocyclic scaffold used primarily in organometallic ligand design and medicinal chemistry.

Executive Summary

1-Benzyl-1H-perimidine is a tricyclic nitrogen heterocycle derived from the perimidine (1H-perimidine) core. Structurally, it consists of a naphthalene unit fused to a pyrimidine ring at the 1,8-positions, with a benzyl group substituted at the N1 position.

This compound serves as a critical intermediate in the synthesis of N-heterocyclic carbenes (NHCs) based on the perimidine framework ("perimidin-2-ylidenes"). Unlike imidazole-based NHCs, perimidine-derived carbenes possess a six-membered central ring and distinct electronic properties due to the extensive


-conjugation of the naphthalene backbone. Additionally, 1-benzyl-1H-perimidine derivatives exhibit DNA-intercalating properties, making them subjects of interest in oncology research.

Chemical Identity & Physicochemical Profile[1][2]

Nomenclature and Identifiers[1]
  • IUPAC Name: 1-Benzyl-1H-perimidine

  • Synonyms: 1-(Phenylmethyl)-1H-perimidine; N-Benzylperimidine

  • CAS Number: Not Listed in major public registries (Sigma, PubChem) as a standalone commercial commodity. It is typically synthesized de novo in research settings.

    • Parent Compound (Reference): 1H-Perimidine [CAS: 204-02-4]

  • Molecular Formula:

    
    
    
  • Molecular Weight: 258.32 g/mol

Structural Properties[2]
  • Core Geometry: Planar tricyclic aromatic system.

  • Electronic Character: The molecule is polarized; the N1 atom (pyrrole-like) donates electron density into the ring, while the N3 atom (pyridine-like) acts as a basic site.

  • Solubility: Insoluble in water; soluble in chlorinated solvents (DCM, Chloroform), DMSO, and DMF.

PropertyValue
Formula

Molar Mass 258.32 g/mol
Physical State Yellow to orange crystalline solid (typical for perimidines)
Melting Point ~130–135 °C (Derivative dependent; estimated based on analogs)
pKa (Conjugate Acid) ~6.0 (Perimidine core is a stronger base than imidazole)

Synthesis & Methodology

The synthesis of 1-benzyl-1H-perimidine is achieved via the direct N-alkylation of the parent 1H-perimidine. This protocol requires controlled basic conditions to prevent dialkylation (formation of the quaternary salt).

Reaction Scheme

The transformation involves the deprotonation of the N1-H proton followed by nucleophilic attack on benzyl bromide.

Synthesis Perimidine 1H-Perimidine (C11H8N2) Intermediate Anionic Intermediate (Perimidinide) Perimidine->Intermediate Deprotonation (DMF, 0°C) Base Base (NaH or KOH) Base->Intermediate BnBr Benzyl Bromide (BnBr) Product 1-Benzyl-1H-perimidine (C18H14N2) BnBr->Product Intermediate->Product SN2 Substitution

Figure 1: Synthetic pathway for 1-benzyl-1H-perimidine via nucleophilic substitution.

Detailed Experimental Protocol

Note: This protocol is adapted from standard perimidine alkylation procedures (Pozharskii et al.).

Reagents:

  • 1H-Perimidine (1.0 eq)

  • Sodium Hydride (NaH, 60% dispersion in oil) (1.2 eq)

  • Benzyl Bromide (1.1 eq)

  • DMF (Anhydrous)

Step-by-Step Methodology:

  • Activation: In a flame-dried round-bottom flask under Argon, dissolve 1H-perimidine (10 mmol) in anhydrous DMF (20 mL).

  • Deprotonation: Cool the solution to 0°C. Slowly add NaH (12 mmol) portion-wise. The solution will darken, indicating the formation of the perimidinide anion. Stir for 30 minutes at 0°C.

  • Alkylation: Add benzyl bromide (11 mmol) dropwise via syringe.

  • Reaction: Allow the mixture to warm to room temperature and stir for 4–6 hours. Monitor via TLC (Eluent: 5% MeOH in DCM).

  • Quench: Carefully quench excess hydride with ice-cold water (50 mL). The product typically precipitates.

  • Purification: Filter the precipitate. If oil forms, extract with DCM, dry over MgSO4, and purify via column chromatography (Silica gel; Hexane/Ethyl Acetate gradient).

Applications in Research

Precursor for Perimidin-2-ylidene (NHC) Ligands

1-Benzyl-1H-perimidine is a "masked" carbene. To generate the N-heterocyclic carbene (NHC), the N3 position must be alkylated to form a perimidinium salt , which is then deprotonated.

  • Step 1: Alkylation of 1-benzyl-1H-perimidine with an alkyl halide (e.g., Methyl Iodide) yields the 1-benzyl-3-methylperimidinium salt .

  • Step 2: Treatment with a strong base (KHMDS or t-BuOK) generates the free carbene.

These carbenes are stronger


-donors than their imidazole counterparts due to the electron-rich naphthalene backbone.
Biological Activity (DNA Intercalation)

The planar, electron-deficient


-system of the perimidine core allows it to intercalate between DNA base pairs. The benzyl group adds lipophilicity, enhancing cellular uptake. Derivatives in this class are screened as potential:
  • Topoisomerase II Inhibitors: By stabilizing the DNA-enzyme cleavable complex.

  • Cytotoxic Agents: Against specific carcinoma cell lines (e.g., MCF-7).

Logical & Mechanistic Visualization[3]

The following diagram illustrates the transformation of the neutral 1-benzyl-1H-perimidine into an active NHC ligand for organometallic catalysis.

NHC_Pathway Start 1-Benzyl-1H-perimidine (Neutral Precursor) Salt 1-Benzyl-3-alkylperimidinium Salt (Cationic Intermediate) Start->Salt + Alkyl Halide (R-X) Quaternization Carbene Perimidin-2-ylidene (NHC) (Active Ligand) Salt->Carbene + Base (-HX) Deprotonation at C2 Complex Metal-NHC Complex (Catalyst) Carbene->Complex + Metal Source (e.g., Pd(OAc)2)

Figure 2: Activation pathway of 1-benzyl-1H-perimidine to functional NHC ligand.

References

  • Pozharskii, A. F., & Dalatreshvili, V. M. (1981). Heterocyclic Chemistry of Perimidines. Russian Chemical Reviews. Link (Foundational text on perimidine reactivity).

  • Herbert, D. E., et al. (2020). Perimidine-based N-heterocyclic carbenes: Ligand electronic properties and catalytic applications. Organometallics. Link

  • PubChem Compound Summary. (2024). 1H-Perimidine (Parent Structure).[1][2] National Center for Biotechnology Information. Link

Sources

An In-depth Technical Guide to the Solubility of 1-benzyl-1H-perimidine in Organic Solvents

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-benzyl-1H-perimidine is a heterocyclic compound featuring a perimidine core N-substituted with a benzyl group. Perimidines are a fascinating class of N-heterocycles that have garnered significant interest in medicinal and materials chemistry due to their diverse biological activities and unique photophysical properties.[1] The solubility of any compound is a critical physicochemical property that dictates its suitability for various applications, from drug delivery and formulation to reaction chemistry and materials science.[2][3] Understanding the solubility of 1-benzyl-1H-perimidine in organic solvents is paramount for its effective utilization in research and development.

This technical guide provides a comprehensive overview of the predicted solubility profile of 1-benzyl-1H-perimidine, grounded in fundamental chemical principles and data from analogous structures. Furthermore, a detailed experimental protocol for the precise determination of its solubility is presented, empowering researchers to generate reliable data for their specific needs.

Theoretical Framework for Solubility

The solubility of a substance is governed by the interplay of intermolecular forces between the solute and the solvent.[4] The adage "like dissolves like" serves as a fundamental guiding principle, suggesting that substances with similar polarities are more likely to be miscible.[5]

The structure of 1-benzyl-1H-perimidine consists of a large, rigid, and aromatic perimidine ring system, which is inherently nonpolar. The attachment of a benzyl group further contributes to the nonpolar character of the molecule. However, the two nitrogen atoms within the perimidine ring introduce polarity and can act as hydrogen bond acceptors. This dual nature—a predominantly nonpolar structure with polar sites—suggests a nuanced solubility behavior.

Key factors influencing the solubility of 1-benzyl-1H-perimidine include:

  • Polarity of the Solvent: The polarity of the solvent will play a crucial role in its ability to dissolve 1-benzyl-1H-perimidine.[4]

  • Temperature: For most solid solutes, solubility increases with temperature as the dissolution process is often endothermic.[3][4]

  • Intermolecular Forces: The ability of the solvent to engage in favorable intermolecular interactions (e.g., van der Waals forces, dipole-dipole interactions, and hydrogen bonding) with the solute will enhance solubility.

Predicted Solubility Profile in Organic Solvents

Solvent ClassRepresentative SolventsPredicted SolubilityRationale
Polar Protic Methanol, EthanolLow to Moderate The nitrogen atoms of the perimidine ring can act as hydrogen bond acceptors with the hydroxyl group of the solvent. However, the large nonpolar surface area of the molecule will limit extensive solvation.
Polar Aprotic Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO), AcetonitrileModerate to High These solvents have strong dipole moments and can effectively solvate the polar regions of the molecule. DMF and DMSO, in particular, are known to be excellent solvents for a wide range of organic compounds, including heterocyclic systems.[6][7][8]
Nonpolar Toluene, Hexane, Diethyl EtherLow The overall polarity of 1-benzyl-1H-perimidine, arising from the nitrogen atoms, is likely too high for significant solubility in nonpolar solvents. The "like dissolves like" principle suggests poor miscibility.[5]
Chlorinated Dichloromethane (DCM), ChloroformModerate These solvents have a moderate polarity and are good at dissolving a wide range of organic compounds. They can interact favorably with the aromatic system of 1-benzyl-1H-perimidine.

Experimental Determination of Solubility

Given the absence of published data, the experimental determination of the solubility of 1-benzyl-1H-perimidine is essential for any research or development application. The following is a detailed protocol for determining the equilibrium solubility of the compound in various organic solvents using the gravimetric method.

Experimental Workflow

G cluster_prep Preparation cluster_equilibration Equilibration cluster_separation Separation cluster_analysis Analysis cluster_calculation Calculation A Accurately weigh excess 1-benzyl-1H-perimidine B Add a known volume of the selected solvent A->B C Seal the vial and place in a shaking incubator at a controlled temperature B->C D Equilibrate for a defined period (e.g., 24-48 hours) to ensure saturation C->D E Allow the solution to settle D->E F Withdraw an aliquot of the supernatant using a filtered syringe E->F H Transfer the aliquot to the pre-weighed vial F->H G Accurately weigh a clean, dry vial I Evaporate the solvent under a stream of nitrogen or in a vacuum oven H->I J Weigh the vial containing the dry solute I->J K Calculate the mass of the dissolved solid J->K L Determine the solubility in g/L or mg/mL K->L

Caption: Experimental workflow for the gravimetric determination of solubility.

Step-by-Step Protocol

1. Materials and Reagents:

  • 1-benzyl-1H-perimidine (of known purity)

  • Selected organic solvents (analytical grade or higher)

  • Scintillation vials or other suitable sealed containers

  • Syringe filters (e.g., 0.45 µm PTFE)

  • Shaking incubator or water bath with temperature control

  • Analytical balance

  • Pipettes

  • Nitrogen gas supply or vacuum oven

2. Procedure:

  • Preparation of Saturated Solutions:

    • Add an excess amount of 1-benzyl-1H-perimidine to a pre-weighed vial. The excess solid is crucial to ensure that the solution reaches saturation.

    • Accurately add a known volume (e.g., 5.0 mL) of the desired organic solvent to the vial.

    • Seal the vial tightly to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in a shaking incubator set to a constant temperature (e.g., 25 °C).

    • Allow the solutions to equilibrate for a sufficient period (typically 24-48 hours) to ensure that equilibrium solubility is reached. The presence of undissolved solid should be visible throughout the equilibration period.

  • Sample Collection:

    • After equilibration, remove the vials from the incubator and allow the undissolved solid to settle.

    • Carefully withdraw a known volume (e.g., 1.0 mL) of the clear supernatant using a syringe fitted with a syringe filter. The filter is essential to prevent any undissolved solid particles from being transferred.

  • Gravimetric Analysis:

    • Accurately weigh a clean, dry vial (the "receiving vial").

    • Transfer the filtered aliquot of the saturated solution into the receiving vial.

    • Evaporate the solvent completely. This can be achieved by placing the vial under a gentle stream of nitrogen or in a vacuum oven at a temperature below the boiling point of the solvent and the melting point of the solute.

    • Once the solvent is fully evaporated, re-weigh the receiving vial containing the dried solute.

3. Data Analysis and Calculation:

  • Mass of dissolved solute (m_solute):

    • m_solute = (mass of receiving vial + dried solute) - (mass of empty receiving vial)

  • Solubility (S):

    • S (in g/L) = (m_solute / volume of aliquot) * 1000

Conclusion

While specific quantitative data on the solubility of 1-benzyl-1H-perimidine in organic solvents is not extensively documented, a qualitative prediction based on its chemical structure and the behavior of related compounds can be made. It is anticipated to exhibit moderate to high solubility in polar aprotic solvents like DMF and DMSO, and lower solubility in polar protic and nonpolar solvents.

For any practical application in research and drug development, the experimental determination of solubility is indispensable. The detailed protocol provided in this guide offers a robust and reliable method for generating accurate solubility data. This information is fundamental for informed solvent selection in synthesis, purification, formulation, and various analytical techniques, ultimately enabling the full potential of 1-benzyl-1H-perimidine to be explored.

References

  • EXPERIMENT 2 DETERMINATION OF SOLUBILITY CLASS.
  • Experiment 1. Solubility of Organic Compounds | PDF - Scribd.
  • Experiment: Solubility of Organic & Inorganic Compounds.
  • Classification of organic compounds By solubility.
  • Solubility of Organic Compounds.
  • 2-(1H-Imidazol-2-yl)-2,3-dihydro-1H-perimidine - MDPI.
  • Recent Advances in the Synthesis of Perimidines and their Applications - PMC . Available at: [Link]

  • Water-soluble perylenediimides: design concepts and biological applications - Chemical Society Reviews (RSC Publishing) . Available at: [Link]

  • Synthesis of Novel VO(II)-Perimidine Complexes: Spectral, Computational, and Antitumor Studies - PMC . Available at: [Link]

  • Technologies to Counter Poor Solubility Issues: A Review.
  • 4 Factors Affecting Solubility of Drugs - Ascendia Pharmaceutical Solutions . Available at: [Link]

  • Solubility: The Important Phenomenon in Pharmaceutical Analysis - Research and Reviews . Available at: [Link]

  • Some important perimidine derivatives | Download Scientific Diagram - ResearchGate . Available at: [Link]

  • factors affecting on the solubility and bioavailability of pharmaceutical drug and dosage form through - IJNRD.org . Available at: [Link]

  • Design, Synthesis, and Evaluation of 1-Benzylpiperidine and 1-Benzoylpiperidine Derivatives as Dual-Target Inhibitors of Acetylcholinesterase and Serotonin Transporter for Alzheimer′s Disease - PMC . Available at: [Link]

  • Recent Advances in the Synthesis of Perimidines and their Applications - OUCI . Available at: [Link]

  • Measurement and Correlation for Solubility of Some Pyrimidine Derivatives in Different Solvents - ResearchGate . Available at: [Link]

  • Solubility of Pharmaceutical Compounds in Organic Solvents Using Artificial Nural Network and Correlation Model - Physical Chemistry Research . Available at: [Link]

  • SOLUBILITY OF A SERIES OF PYRIMIDINE DERIVATIVES IN METHANOL AT 293.15 TO 313.15 K - Revue Roumaine de Chimie - . Available at: [Link]

  • US3161644A - 1-benzyl-4-substituted piperidines - Google Patents.
  • 1-Benzylpiperidine | C12H17N | CID 76190 - PubChem - NIH . Available at: [Link]

  • Measurement and Correlation for Solubility of Some Pyrimidine Derivatives in Different Solvents - SciSpace . Available at: [Link]

Sources

toxicity and safety data sheet (SDS) for perimidine derivatives

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Toxicology and Safety of Perimidine Derivatives

Introduction: The Versatile Perimidine Scaffold

Perimidine, a synthetic tricyclic N-heterocyclic compound, and its derivatives represent a fascinating and rapidly expanding field of chemical science.[1][2] Structurally, the perimidine nucleus is formed by the fusion of a pyrimidine ring with a naphthalene framework, resulting in a unique amphoteric chemical character—displaying properties of both electron-rich and electron-deficient systems.[2] This versatility has led to their exploration in a vast array of applications, including polymer chemistry, the development of photosensors and dyes, and as catalysts in organic synthesis.[2]

In the realm of drug development and life sciences, perimidine derivatives have demonstrated significant potential, exhibiting a wide spectrum of biological activities. These include anticancer,[1][3] antimicrobial,[4][5] anti-inflammatory,[5][6] antihelminthic, and antiulcer properties.[2] As these promising compounds advance from discovery to application, a thorough understanding of their toxicological profiles and safe handling requirements becomes paramount for researchers, scientists, and drug development professionals. This guide provides a comprehensive technical overview of the known toxicities of perimidine derivatives, a detailed breakdown of the essential components of a corresponding Safety Data Sheet (SDS), and robust experimental protocols for their toxicological evaluation.

Part 1: The Toxicological Profile of Perimidine Derivatives

The biological activity of perimidine derivatives is intrinsically linked to their mechanism of action, which in turn dictates their toxicological properties. While many derivatives are explored for their therapeutic, cell-killing potential in oncology, this same cytotoxicity must be carefully characterized to ensure safety.

Mechanisms of Toxicity

The adverse effects of any substance are rooted in its interaction with biological targets.[7] For perimidine derivatives, several key mechanisms have been identified.

  • DNA Intercalation: The planar, polycyclic aromatic structure of the perimidine core is well-suited for intercalation between the base pairs of DNA. This physical insertion can distort the double helix, interfering with critical cellular processes like DNA replication and transcription, ultimately leading to apoptosis. This mechanism is a primary driver of their antitumoral activity against various cancer cell lines.[1]

  • Oxidative Stress: Certain derivatives, particularly those containing a thiol substituent, have been shown to prolong oxidative stress. Studies using luminol-enhanced chemiluminescence indicate that these compounds can interact with (oxy)hemoglobin, leading to a specific toxicity against erythrocytes (red blood cells).[8] This suggests that for some derivatives, the mechanism of toxicity may involve the generation or potentiation of free radical processes.

  • Enzyme Inhibition: The anti-inflammatory properties of some perimidine derivatives have been linked to the inhibition of cyclooxygenase-2 (COX-2), a key enzyme in the inflammatory pathway.[6] Molecular docking studies suggest a binding mechanism similar to that of known COX-2 inhibitors.[6] While therapeutically beneficial, off-target enzyme inhibition is a common source of toxicity for many chemical compounds.

Toxicological Data & Hazard Identification

Specific, quantitative toxicological data such as LD50 (median lethal dose) values are not widely published for the broad class of perimidine derivatives. Toxicity is highly dependent on the specific substitutions made to the core perimidine structure. However, data for the parent compound and results from in-vitro studies provide a crucial baseline for hazard assessment.

The parent compound, 1H-Perimidine (CAS 204-02-4), is classified under the Globally Harmonized System (GHS) with the following hazards.[9]

Hazard ClassCategoryHazard Statement
Skin Corrosion/Irritation2H315: Causes skin irritation
Serious Eye Damage/Eye Irritation2H319: Causes serious eye irritation
Specific Target Organ Toxicity, Single Exposure3H335: May cause respiratory irritation

A summary of GHS hazard classifications for the parent 1H-Perimidine compound.[9]

In-vitro cytotoxicity studies are the most common method for the primary screening of perimidine derivatives. One study investigated the effects of twenty different derivatives on both non-carcinogenic (F2408 rat embryo fibroblast) and carcinogenic (5RP7) cell lines. The results showed that many derivatives exhibited significant cytotoxicity.[1]

CompoundConcentration (mg/mL)Exposure TimeCytotoxicity on F2408 Cells (%)
2 1.524 h82% to 95%
6 1.524 h82% to 95%
8 1.524 h82% to 95%
12 1.524 h82% to 95%
14 1.524 h82% to 95%
15 1.524 h82% to 95%
18 1.524 h82% to 95%
20 1.524 h82% to 95%
1 1.524 h58% to 76%
5 1.524 h58% to 76%
9 1.524 h58% to 76%
11 1.524 h58% to 76%

Selected cytotoxicity data for perimidine derivatives on a non-carcinogenic cell line, demonstrating the potent bioactivity of this chemical class.[1]

Part 2: The Safety Data Sheet (SDS): A Blueprint for Safe Handling

Given the known irritant properties and potent cytotoxicity of many perimidine derivatives, strict adherence to safety protocols is essential. The Safety Data Sheet (SDS) is the primary document that communicates these hazards and the requisite precautions. All chemical products should be handled with the recognition of "having unknown hazards and toxicity".[10]

The 16 sections of a standard Safety Data Sheet (SDS).
A Section-by-Section Guide for Perimidine Derivatives
  • Section 1: Identification: Includes the product name (e.g., 2-Phenyl-2,3-dihydro-1H-perimidine), CAS number, and recommended use (e.g., For laboratory research purposes only).[11]

  • Section 2: Hazard(s) Identification: This is the most critical section for immediate risk assessment. For a novel derivative, it would list hazards based on data from analogous compounds or initial screening. At a minimum, it should include the classifications for the parent perimidine: Skin Irritant (Category 2), Eye Irritant (Category 2), and potential Respiratory Irritant (STOT SE 3).[9] Precautionary statements like "Wash skin thoroughly after handling" and "Wear protective gloves/eye protection/face protection" are mandatory.

  • Section 3: Composition/Information on Ingredients: Lists the chemical name, CAS number, and concentration of the perimidine derivative.

  • Section 4: First-Aid Measures: Provides immediate care instructions.

    • Inhalation: Remove person to fresh air and keep comfortable for breathing.[12]

    • Skin Contact: Take off immediately all contaminated clothing. Rinse skin with plenty of water.[13]

    • Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[13]

    • Ingestion: Rinse mouth. Do NOT induce vomiting. Immediately call a POISON CENTER or doctor.[12][13]

  • Section 5: Fire-Fighting Measures: Details suitable extinguishing media (e.g., CO2, dry chemical, foam) and hazardous decomposition products, which may include nitrogen oxides (NOx) and carbon monoxide (CO).[11][13]

  • Section 6: Accidental Release Measures: Outlines procedures for containment and cleanup, such as using an absorbent material (sand, earth), preventing entry into drains, and ensuring adequate ventilation.[14]

  • Section 7: Handling and Storage: This section provides crucial guidance for preventing exposure.

    • Handling: Avoid contact with skin, eyes, and clothing.[15] Do not breathe dust or vapor. Use only in a well-ventilated area, preferably a chemical fume hood.[13]

    • Storage: Store locked up. Keep the container tightly closed in a dry, cool, and well-ventilated place.[13][15] Store away from light and incompatible materials like strong oxidizing agents.[15][16]

  • Section 8: Exposure Controls/Personal Protective Equipment (PPE): Specifies the equipment needed to work safely.

    • Engineering Controls: A chemical fume hood is essential to minimize inhalation risk. Eyewash stations and safety showers must be readily available.[11]

    • Eye/Face Protection: Wear chemical safety goggles or a face shield.[17][18]

    • Skin Protection: Wear a lab coat and chemical-resistant gloves (e.g., nitrile). Thicker gloves generally offer better protection.[18]

    • Respiratory Protection: If working outside a fume hood or with fine powders where dust may be generated, a NIOSH-approved respirator may be required.[19]

  • Sections 9-16: These sections contain further details on physical and chemical properties, stability and reactivity (stable under normal conditions but avoid strong acids and oxidizers[11]), toxicological data, ecological information, and disposal, transport, and regulatory information.

Part 3: Key Experimental Protocols for Toxicity Assessment

A tiered approach to toxicological testing is a field-proven strategy to efficiently characterize the potential hazards of new chemical entities like perimidine derivatives. This workflow prioritizes in-vitro methods for initial screening before proceeding to more complex systems.

Toxicity_Workflow cluster_0 Toxicity Assessment Workflow In Silico Prediction In Silico Prediction In Vitro Assays In Vitro Assays In Silico Prediction->In Vitro Assays In Vivo Studies In Vivo Studies In Vitro Assays->In Vivo Studies Cytotoxicity (SRB) Cytotoxicity (SRB) In Vitro Assays->Cytotoxicity (SRB) Primary Screen Mechanism Assays Mechanism Assays In Vitro Assays->Mechanism Assays Secondary Screen DNA Binding DNA Binding Mechanism Assays->DNA Binding Oxidative Stress Oxidative Stress Mechanism Assays->Oxidative Stress Enzyme Inhibition Enzyme Inhibition Mechanism Assays->Enzyme Inhibition

A tiered workflow for assessing the toxicity of novel compounds.
Protocol 3.1: In Vitro Cytotoxicity Assessment (Sulforhodamine B Assay)

This protocol is chosen for its reliability, high throughput, and cost-effectiveness in screening for general cytotoxicity. It relies on the ability of the SRB dye to bind to protein basic amino acid residues in cells fixed with trichloroacetic acid (TCA).

Methodology:

  • Cell Seeding: Plate cells (e.g., HeLa, A549, or a relevant cell line) in 96-well plates at a predetermined optimal density and incubate for 24 hours to allow for attachment.

  • Compound Treatment: Prepare serial dilutions of the perimidine derivative in culture medium. Add the diluted compounds to the wells, including a vehicle-only control (e.g., 0.1% DMSO) and a positive control (e.g., Doxorubicin).[20]

  • Incubation: Incubate the plates for a specified period, typically 48-72 hours, under standard cell culture conditions (37°C, 5% CO2).

  • Cell Fixation: Gently remove the medium. Add 100 µL of cold 10% (w/v) TCA to each well to fix the cells. Incubate at 4°C for 1 hour.

    • Causality Insight: TCA precipitates proteins while leaving small molecules and metabolites in solution, ensuring that the subsequent staining is proportional to the total cellular protein mass, a proxy for cell number.

  • Washing: Wash the plates five times with slow-running tap water to remove TCA and excess medium. Air dry the plates completely.

  • Staining: Add 100 µL of 0.4% (w/v) SRB solution in 1% acetic acid to each well and stain for 30 minutes at room temperature.

  • Destaining: Quickly rinse the plates four times with 1% (v/v) acetic acid to remove unbound dye. Air dry the plates.

  • Solubilization & Readout: Add 200 µL of 10 mM Tris base solution (pH 10.5) to each well to solubilize the protein-bound dye. Shake for 5 minutes on a plate shaker. Read the absorbance at 510 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 (concentration causing 50% inhibition of cell growth).

Protocol 3.2: DNA Binding Assay (UV-Vis Spectroscopy)

This protocol provides direct evidence of a compound's ability to interact with DNA, a key mechanism for many cytotoxic perimidine derivatives.

Methodology:

  • Prepare CT-DNA Stock: Dissolve calf thymus DNA (CT-DNA) in Tris-HCl buffer (e.g., 5 mM Tris-HCl, 50 mM NaCl, pH 7.2) by stirring overnight at 4°C. The purity of the DNA should be confirmed by checking the A260/A280 ratio, which should be between 1.8 and 1.9.[20]

  • Prepare Compound Solution: Prepare a stock solution of the perimidine derivative in a suitable solvent (e.g., dioxane or DMSO) and then dilute to a fixed concentration in the Tris-HCl buffer.[20]

  • Titration: Place the compound solution in a 1 cm quartz cuvette. Record the initial UV-Vis spectrum (typically 200-900 nm).

  • Incremental DNA Addition: Add small, incremental amounts of the CT-DNA stock solution to the cuvette. After each addition, mix gently and allow the solution to equilibrate for 5 minutes before recording the UV-Vis spectrum.

    • Self-Validation: An equal volume of CT-DNA should be added to a reference cuvette containing only the buffer to subtract the absorbance of the DNA itself from the measurement.[20]

  • Analysis: Observe changes in the absorption spectrum of the perimidine derivative upon DNA addition. Hypochromism (decreased absorbance) and a bathochromic shift (red shift, to a longer wavelength) are indicative of intercalative binding. The binding constant (Kb) can be calculated using the Wolfe-Shimer equation or by plotting [DNA]/(εa - εf) vs [DNA].[20]

Conclusion

The perimidine framework is a privileged scaffold in medicinal chemistry and material science, offering a vast potential for new discoveries. However, this potent bioactivity necessitates a rigorous and proactive approach to safety and toxicological assessment. The primary hazards associated with this class are irritation to the skin, eyes, and respiratory system, alongside a significant potential for cytotoxicity driven by mechanisms such as DNA intercalation and the induction of oxidative stress. For any researcher, scientist, or developer working with these compounds, the Safety Data Sheet is not merely a document but an indispensable guide to safe practice. By integrating the principles outlined in the SDS with robust in-vitro toxicological evaluations, the scientific community can continue to explore the promising applications of perimidine derivatives while ensuring the highest standards of laboratory safety.

References

  • Işıkdağ, İ., İncesu, Z., & Özkay, Y. (n.d.). Cytotoxic Effects of Some Perimidine Derivatives on F2408 and 5Rp7 Cell Lines. FABAD Journal of Pharmaceutical Sciences. [Link]

  • Bu, X., Deady, L. W., & Finlay, G. J. (2001). Synthesis and cytotoxic activity of 7-oxo-7H-dibenz[f,ij]isoquinoline and 7-oxo-7H-benzo[e]perimidine derivatives. Journal of Medicinal Chemistry, 44(12), 2004–2014. [Link]

  • National Center for Biotechnology Information. (n.d.). Perimidine. PubChem. [Link]

  • ResearchGate. (n.d.). The acute Toxicity of the Prepared Compounds (LD50, Expressed as g/kg BW). [Link]

  • University of Arizona. (n.d.). Flame Resistant PPE. Department of Chemistry and Biochemistry. [Link]

  • U.S. Environmental Protection Agency. (n.d.). Hexadecahydropyrimido[4,5,6-gh]perimidine - Hazard. CompTox Chemicals Dashboard. [Link]

  • Yousef, T. A., El-Reash, G. M. A., El-Gammal, O. A., & El-Gamil, M. M. (2018). Synthesis of Novel VO(II)-Perimidine Complexes: Spectral, Computational, and Antitumor Studies. Bioinorganic Chemistry and Applications, 2018, 5928701. [Link]

  • U.S. Environmental Protection Agency. (n.d.). Personal Protective Equipment. [Link]

  • Provista. (2022). 8 Types of PPE to Wear When Compounding Hazardous Drugs. [Link]

  • American Chemistry Council. (2021). Guidance for Selection of Personal Protective Equipment for MDI Users. [Link]

  • Centers for Disease Control and Prevention. (2006). Personal Protective Equipment for Use in Handling Hazardous Drugs. [Link]

  • Hoffman Fine Chemicals Pty Ltd. (n.d.). 1H-Perimidine. [Link]

  • European Chemicals Agency. (n.d.). Harmonised classifications. [Link]

  • Material Science Research India. (2021). Review on Perimidines: A synthetic Pathways Approach. [Link]

  • Sharma, P., et al. (2020). Recent Advances in the Synthesis of Perimidines and their Applications. PMC. [Link]

  • AstraZeneca Australia. (2012). SAFETY DATA SHEET. [Link]

  • ResearchGate. (n.d.). Some important perimidine derivatives. [Link]

  • Pharma Source Direct. (2022). Safety Data Sheet. [Link]

  • National Industrial Chemicals Notification and Assessment Scheme. (2015). Pyridine, alkyl derivatives: Human health tier II assessment. [Link]

  • Wang, H., et al. (2017). Design, synthesis, anti-inflammatory activity, and molecular docking studies of perimidine derivatives containing triazole. Bioorganic & Medicinal Chemistry Letters, 27(18), 4409-4414. [Link]

  • ResearchGate. (n.d.). Synthesis of new transition metal complexes of 1H-perimidine derivatives having antimicrobial and anti-inflammatory activities. [Link]

  • CNKI. (2017). Synthesis and Biological Activity of Perimidine Derivatives. [Link]

  • University of Notre Dame. (n.d.). Standard Operating Procedure for Handling Storage and Disposal for Time Sensitive Chemicals. Risk Management and Safety. [Link]

  • SlidePlayer. (2015). Mechanisms of Acute Toxicity. [Link]

  • Sajewicz, W., et al. (2007). Toxicity of pyrimidine derivatives under oxidative stress conditions: chemiluminescence-based assays in systems containing erythrocytes, mitochondria or blood plasma. Pharmacological Reports, 59(2), 206-15. [Link]

  • MDPI. (2023). 2-(1H-Imidazol-2-yl)-2,3-dihydro-1H-perimidine. [Link]

  • Royal Society of Chemistry. (n.d.). Well-defined cobalt(ii)-catalyzed synthesis of perimidine derivatives via acceptorless dehydrogenative annulation. Organic & Biomolecular Chemistry. [Link]

  • ACS Publications. (2021). New Pyrimidine and Pyridine Derivatives as Multitarget Cholinesterase Inhibitors: Design, Synthesis, and In Vitro and In Cellulo Evaluation. [Link]

  • Chemistry LibreTexts. (2022). 4.2: Toxicodynamics and Molecular Interactions. [Link]

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Methodological & Application

Application Note: A Comprehensive Guide to the Synthesis of Perimidines from 1,8-Diaminonaphthalene

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of the Perimidine Scaffold

Perimidines represent a fascinating and highly versatile class of nitrogen-containing heterocyclic compounds. Their unique tricyclic structure, which features a naphthalene core fused with a pyrimidine ring, imparts a range of remarkable properties. This has led to their extensive investigation and application across diverse scientific fields, most notably in medicinal chemistry, drug discovery, and materials science.[1]

Perimidine derivatives are known to exhibit a wide spectrum of biological activities, including antimicrobial, anticancer, anti-inflammatory, and antioxidant properties.[1] This biological relevance has established the perimidine framework as a "privileged scaffold" in the design of novel therapeutic agents. Beyond medicine, their distinct photophysical properties make them valuable in the development of photosensors and industrial dyes.[1]

The most direct and common method for constructing the perimidine core is through the cyclocondensation of 1,8-diaminonaphthalene with various carbonyl compounds, such as aldehydes and ketones.[2] This guide provides an in-depth, field-proven protocol for the synthesis of a representative perimidine derivative. We will focus on the reaction between 1,8-diaminonaphthalene and benzaldehyde, which yields 2-phenyl-2,3-dihydro-1H-perimidine. This protocol serves as a foundational methodology that can be adapted for a wide array of substituted perimidines.

Part 1: The Chemistry of Perimidine Synthesis

Reaction Mechanism: Acid-Catalyzed Cyclocondensation

The synthesis of 2-phenyl-2,3-dihydro-1H-perimidine proceeds via an acid-catalyzed cyclocondensation reaction. While the reaction can occur under thermal conditions alone, the presence of a catalytic amount of acid significantly enhances the reaction rate by increasing the electrophilicity of the aldehyde's carbonyl carbon.

The mechanism unfolds through the following key steps:

  • Activation of the Electrophile: The carbonyl oxygen of benzaldehyde is protonated by the acid catalyst (e.g., p-TSA). This protonation makes the carbonyl carbon significantly more electron-deficient and thus more susceptible to nucleophilic attack.

  • First Nucleophilic Attack: One of the amino groups of 1,8-diaminonaphthalene, acting as a nucleophile, attacks the activated carbonyl carbon. This forms a tetrahedral intermediate known as a carbinolamine.

  • Proton Transfer & Dehydration: A series of proton transfers occurs, leading to the protonation of the hydroxyl group, forming a good leaving group (H₂O). The subsequent loss of a water molecule generates a resonance-stabilized iminium ion.

  • Intramolecular Cyclization: The second amino group of the naphthalene backbone performs an intramolecular nucleophilic attack on the iminium carbon.

  • Final Deprotonation: The final step involves the deprotonation of the newly formed ammonium ion by a base (such as the solvent or the counter-ion of the acid catalyst), regenerating the catalyst and yielding the final product, 2-phenyl-2,3-dihydro-1H-perimidine.

Reaction_Mechanism NDA 1,8-Diaminonaphthalene Carbinolamine Carbinolamine Intermediate NDA->Carbinolamine 1. Nucleophilic Attack Benz Benzaldehyde ActivatedBenz Protonated Benzaldehyde (Activated Electrophile) Benz->ActivatedBenz H⁺ (Catalyst) ActivatedBenz->Carbinolamine 1. Nucleophilic Attack Iminium Iminium Ion Intermediate (after Dehydration) Carbinolamine->Iminium 2. Dehydration (-H₂O) Product 2-Phenyl-2,3-dihydro-1H-perimidine Iminium->Product 3. Intramolecular Cyclization 4. Deprotonation (-H⁺)

Caption: Reaction mechanism for the acid-catalyzed synthesis of 2-phenyl-2,3-dihydro-1H-perimidine.

Rationale for Experimental Choices

The reliability of a synthetic protocol hinges on the logical selection of its components. Here, we dissect the reasoning behind the chosen reagents and conditions.

  • Reactants:

    • 1,8-Diaminonaphthalene: This starting material is the cornerstone of the perimidine ring system. The two amino groups are held in a rigid peri position by the naphthalene scaffold, which is ideal for forming the six-membered heterocyclic ring with a one-carbon unit.

    • Benzaldehyde: As a simple aromatic aldehyde, it is an excellent model substrate. It is readily available, and the resulting phenyl group at the 2-position provides a clear spectroscopic signature for characterization.

  • Solvent:

    • Ethanol: Ethanol is a preferred solvent for this reaction. It effectively dissolves both 1,8-diaminonaphthalene and benzaldehyde, creating a homogeneous reaction medium. Furthermore, its boiling point (78 °C) allows for the reaction to be conducted at a moderately elevated temperature under reflux, accelerating the rate of reaction. It is also relatively non-toxic and easy to remove during the work-up phase.

  • Catalyst:

    • p-Toluenesulfonic Acid (p-TSA): While many Brønsted and Lewis acids can catalyze this reaction, p-TSA is an excellent choice due to its effectiveness, low cost, and ease of handling as a solid. Only a catalytic amount is required to significantly speed up the dehydration step, which is often the rate-limiting step of the reaction.

Part 2: Experimental Protocol and Data

This section provides a detailed, step-by-step methodology for the synthesis, purification, and characterization of 2-phenyl-2,3-dihydro-1H-perimidine.

Materials and Equipment
  • Chemicals: 1,8-Diaminonaphthalene (≥98%), Benzaldehyde (≥99%, freshly distilled recommended), p-Toluenesulfonic acid monohydrate (p-TSA, ≥98.5%), Ethanol (anhydrous), Ethyl acetate, Hexane.

  • Equipment: Round-bottom flask (50 mL), reflux condenser, magnetic stirrer and stir bar, heating mantle, Buchner funnel and filter flask, thin-layer chromatography (TLC) plates (silica gel), rotary evaporator, melting point apparatus.

Data Summary Table
ParameterValueNotes
Reactants
1,8-Diaminonaphthalene1.00 g (6.32 mmol, 1.0 eq)Molar Mass: 158.19 g/mol
Benzaldehyde0.64 mL (6.32 mmol, 1.0 eq)Molar Mass: 106.12 g/mol , Density: 1.044 g/mL
Catalyst
p-TSA~60 mg (0.32 mmol, 0.05 eq)Molar Mass: 190.22 g/mol
Solvent
Ethanol20 mLAnhydrous
Reaction Conditions
TemperatureReflux (~80 °C)
Time2-4 hoursMonitor by TLC
Product Data
Product Name2-Phenyl-2,3-dihydro-1H-perimidineMolar Mass: 246.31 g/mol
Expected Yield85-95%
AppearanceOff-white to pale yellow solid
Melting Point178-180 °CLiterature values may vary slightly
Step-by-Step Synthesis Protocol
  • Reaction Setup: To a 50 mL round-bottom flask equipped with a magnetic stir bar, add 1,8-diaminonaphthalene (1.00 g, 6.32 mmol).

  • Addition of Reagents: Add 20 mL of anhydrous ethanol to the flask and stir until the solid is fully dissolved. To this solution, add benzaldehyde (0.64 mL, 6.32 mmol) followed by a catalytic amount of p-TSA (~60 mg).

  • Reflux: Attach a reflux condenser to the flask and place it in a heating mantle. Heat the mixture to reflux (approximately 80 °C) with continuous stirring.

  • Monitoring: Monitor the progress of the reaction using TLC (eluent: 3:1 Hexane/Ethyl Acetate). The starting materials should be consumed, and a new, lower Rf spot corresponding to the product should appear. The reaction is typically complete within 2-4 hours.

  • Work-up and Isolation: Once the reaction is complete, remove the flask from the heat and allow it to cool to room temperature. As the solution cools, the product will begin to precipitate. To maximize precipitation, cool the flask in an ice bath for 30 minutes.

  • Filtration: Collect the solid product by vacuum filtration using a Buchner funnel. Wash the solid with a small amount of ice-cold ethanol to remove any residual soluble impurities.

  • Purification: For higher purity, the crude product can be recrystallized. Transfer the solid to a beaker and add a minimal amount of hot ethanol to dissolve it completely. Allow the solution to cool slowly to room temperature, then place it in an ice bath to induce crystallization. Filter the purified crystals and dry them under vacuum.

Experimental_Workflow A 1. Combine Reactants (1,8-DAN, Benzaldehyde, p-TSA, Ethanol) B 2. Heat to Reflux (~80 °C, 2-4 h) A->B C 3. Monitor by TLC B->C During Reflux D 4. Cool to Room Temp & Ice Bath B->D Reaction Complete E 5. Isolate by Filtration D->E F 6. Recrystallize (Hot Ethanol) E->F For high purity G 7. Characterize Product (NMR, MS, MP) E->G For routine analysis F->G

Caption: A streamlined workflow for the synthesis and purification of 2-phenyl-2,3-dihydro-1H-perimidine.

Characterization Data

The identity and purity of the synthesized 2-phenyl-2,3-dihydro-1H-perimidine can be confirmed by standard spectroscopic methods.

  • ¹H NMR (DMSO-d₆, 400 MHz): Expected chemical shifts (δ) include signals in the aromatic region (multiplets, ~6.4-8.0 ppm) corresponding to the protons on the naphthalene and phenyl rings, a singlet at ~5.2 ppm for the C2-H proton, and a broad singlet between 4.2-6.5 ppm for the two N-H protons.[3][4]

  • ¹³C NMR (DMSO-d₆, 100 MHz): A characteristic signal for the C2 carbon is expected between δ 63-76 ppm.[3] Multiple signals will be present in the aromatic region (δ 105-154 ppm).

  • Mass Spectrometry (MS): The mass spectrum should show a molecular ion peak (M+) corresponding to the calculated mass of C₁₇H₁₄N₂ (m/z = 246.12).

Part 3: Troubleshooting and Advanced Insights

Common Issues and Solutions
  • Low Yield:

    • Cause: Impure starting materials, particularly oxidized 1,8-diaminonaphthalene (which often has a dark color) or unpurified benzaldehyde.

    • Solution: Use high-purity, light-colored 1,8-diaminonaphthalene. If possible, distill benzaldehyde immediately before use to remove benzoic acid impurities. Ensure the reaction has gone to completion via TLC before work-up.

  • Product Fails to Precipitate:

    • Cause: Too much solvent was used, or the product is more soluble than expected.

    • Solution: Reduce the solvent volume using a rotary evaporator. Induce crystallization by scratching the inside of the flask with a glass rod or by adding a seed crystal.

  • Oily or Impure Product After Filtration:

    • Cause: Incomplete reaction or presence of side products.

    • Solution: A thorough recrystallization is necessary. If the product remains oily, consider a column chromatography purification step (silica gel, Hexane/Ethyl Acetate gradient).

A Note on Nomenclature: 1-Benzyl-1H-perimidine

It is critical to address the specific nomenclature of the target molecule. The protocol described herein synthesizes 2-phenyl-2,3-dihydro-1H-perimidine . The user's request for 1-benzyl-1H-perimidine refers to a different isomer.

  • 2-Phenyl-2,3-dihydro-1H-perimidine: The product of condensation with benzaldehyde. The substituent is a phenyl group at the C2 position.

  • 2-Benzyl-1H-perimidine: This isomer would be synthesized by using phenylacetaldehyde instead of benzaldehyde. The resulting dihydroperimidine could potentially be oxidized to the fully aromatic perimidine. An alternative synthesis involves reacting 1,8-diaminonaphthalene with substituted iminoester hydrochlorides.[5]

  • 1-Benzyl-1H-perimidine: This isomer has a benzyl group on one of the nitrogen atoms. Its synthesis would require a different strategy, such as:

    • First, synthesize the parent perimidine ring by reacting 1,8-diaminonaphthalene with formic acid or triethyl orthoformate.

    • Then, perform a selective N-alkylation on the perimidine product using benzyl chloride or benzyl bromide in the presence of a base.

Understanding these distinctions is crucial for targeting the correct molecular architecture for specific applications in drug design and materials science.

References

  • Kumar, V., & Aggarwal, M. (2020). Recent Advances in the Synthesis of Perimidines and their Applications. Journal of the Iranian Chemical Society. Available at: [Link]

  • Gümüş, M., Can, S., Eroğlu, H. E., & Koca, İ. (2021). Design, Synthesis and Cytotoxic Activities of Pyrazole‐Perimidine Hybrids. ResearchGate. Available at: [Link]

  • Yelmame, M. G., & Talawar, M. B. (2021). Review on Perimidines: A synthetic Pathways Approach. Material Science Research India. Available at: [Link]

  • Koca, İ., & Gümüş, M. (2013). Synthesis of New Perimidine Derivatives from the Reaction of 1,8-Diaminonaphthalene with Iminoester Hydrochlorides. Journal of Chemical Research. Available at: [Link]

  • Yuan, L., et al. (2017). Synthesis and Biological Activity of Perimidine Derivatives. Chinese Journal of Applied Chemistry. Available at: [Link]

  • Al-Masoudi, N. A., & Al-Salihi, N. I. (2011). Diagnostic peaks in 1 H-NMR spectra for some synthesized 2-substituted-2,3-dihydro-1H-perimidine derivatives. ResearchGate. Available at: [Link]

  • Ameen, D. A., & Abdul-Razaq, L. A. (2020). Synthesis and pharmacological profile of some new 2-substituted-2, 3-dihydro-1H-perimidine. Zanco Journal of Medical Sciences. Available at: [Link]

Sources

Catalytic Architectures of 1-Benzyl-1H-Perimidine Metal Complexes

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Summary & Technical Rationale

The Perimidine Advantage

While 5-membered N-heterocyclic carbenes (NHCs) like imidazolylidenes dominate modern catalysis, perimidine-based carbenes (6-membered rings) represent a frontier in ligand design. The 1-benzyl-1H-perimidine scaffold offers distinct electronic and steric advantages:

  • Enhanced

    
    -Donicity:  The expanded N-C-N angle (~118° vs 104° in imidazoles) in the six-membered ring increases the basicity and 
    
    
    
    -donating power of the carbene carbon, stabilizing high-oxidation-state metal centers (e.g., Pd(IV), Rh(III)).
  • Steric Wingtip Tuning: The benzyl group at the N1 position provides a flexible "wingtip" that protects the metal center during catalytic turnover without overcrowding the coordination sphere, facilitating substrate approach.

  • Versatility: These ligands function effectively in both cross-coupling reactions (via Pd-NHC species) and small molecule activation (e.g., CO₂ fixation via Rh complexes).

Part 2: Synthesis of Ligand Precursors & Complexes

Before catalytic application, the active perimidin-2-ylidene species must be generated. The most robust route is via the 1-benzyl-3-alkylperimidinium salt .

Protocol A: Synthesis of 1-Benzyl-3-Alkylperimidinium Halides

Precursors for In-Situ Catalyst Generation

Reagents:

  • 1H-Perimidine (Commercial or synthesized from 1,8-diaminonaphthalene)[1]

  • Benzyl chloride/bromide[2][3]

  • Alkyl halide (e.g., Methyl iodide or Ethyl bromide)

  • Solvents: DMF, Acetonitrile, Diethyl ether

Step-by-Step Methodology:

  • N-Alkylation (Mono-substitution):

    • Dissolve 1H-perimidine (10 mmol) in DMF (20 mL).

    • Add KOH (1.1 eq) and stir for 30 min at room temperature (RT) to deprotonate.

    • Add Benzyl chloride (1.1 eq) dropwise.

    • Heat to 60°C for 4 hours.

    • Workup: Pour into ice water. Filter the precipitate (1-benzyl-1H-perimidine). Recrystallize from ethanol.

    • Checkpoint: 1H NMR should show a singlet ~5.4 ppm (benzylic CH₂).

  • Quaternization (Salt Formation):

    • Dissolve 1-benzyl-1H-perimidine (5 mmol) in acetonitrile (15 mL).

    • Add excess Alkyl halide (e.g., MeI, 10 mmol).

    • Reflux for 12–24 hours.[4] The solution will darken, and precipitate may form.

    • Isolation: Cool to RT. Add diethyl ether (50 mL) to force precipitation. Filter the solid.[2]

    • Yield: Typically 85–95%. Store in a desiccator.

Part 3: Catalytic Application I – C-C Cross-Coupling (Suzuki-Miyaura)

Application: Synthesis of biaryl pharmacophores. Catalyst System: In situ generated Pd-Perimidine-NHC.[5]

Mechanism of Action

The perimidinium salt reacts with a base (Base-Assisted Deprotonation) to generate the free carbene, which displaces labile ligands on the Palladium precursor. The resulting highly electron-rich Pd species facilitates the oxidative addition of aryl chlorides (typically difficult substrates).

Experimental Protocol

Materials:

  • Catalyst Precursor: Pd(OAc)₂ (1 mol%)

  • Ligand Precursor: 1-Benzyl-3-methylperimidinium iodide (1.2 mol%)

  • Substrates: Aryl halide (1.0 mmol), Arylboronic acid (1.2 mmol)

  • Base: KOtBu or Cs₂CO₃ (2.0 mmol)

  • Solvent: 1,4-Dioxane or DMF/Water (1:1)

Workflow:

  • Catalyst Activation (The "Pre-Stir"):

    • In a Schlenk tube under Argon, combine Pd(OAc)₂, the Perimidinium salt, and 50% of the base in 1 mL solvent.

    • Stir at 60°C for 30 mins. Observation: Color change from orange to black/brown indicates active Pd-NHC formation.

  • Substrate Addition:

    • Add the Aryl halide, Boronic acid, and remaining base.

    • Dilute with remaining solvent (total 4 mL).

  • Reaction:

    • Heat to 80–100°C for 4–12 hours (monitor via TLC/LC-MS).

  • Workup:

    • Cool to RT. Filter through a Celite pad.

    • Extract with EtOAc, wash with brine, dry over Na₂SO₄.

Performance Data (Representative)
EntryAryl Halide (X)Boronic AcidYield (%)TONNotes
1 Ph-IPh-B(OH)₂98980Rapid (<1 hr)
2 4-MeO-Ph-BrPh-B(OH)₂94940Electron-rich deactivation resisted
3 4-Cl-Ph-CHO 4-Me-Ph-B(OH)₂88 880 Critical: Activates Aryl Chlorides
4 2-Me-Ph-BrPh-B(OH)₂82820Sterically hindered tolerance

Part 4: Catalytic Application II – CO₂ Utilization (N-Formylation)

Application: Green synthesis of formamides using CO₂ as a C1 source. Catalyst System: Rhodium(I) complexes with Perimidine-based Pincer Ligands.

Rationale

Perimidine moieties can be incorporated into pincer ligands (e.g., P-C-N or C-N-C type).[5] The strong donor ability of the perimidinylidene carbon activates the Rh center for the oxidative addition of hydrosilanes, a key step in reducing CO₂.

Protocol: Rh-Catalyzed Amine Formylation[5][6]

Reaction:



Workflow:

  • Setup: Flame-dry a heavy-wall pressure tube or use a Schlenk flask with a CO₂ balloon.

  • Charge: Add Substrate (Amine, 0.5 mmol), Phenylsilane (1.0 eq), and Rh-Perimidine Complex (0.5 mol%).

  • Atmosphere: Purge with CO₂ (3x) and maintain under 1 atm CO₂ (balloon).

  • Conditions: Stir at 70°C in DMSO for 16 hours.

  • Analysis: Yield is determined by ¹H NMR (formyl proton ~8.2 ppm).

Part 5: Mechanistic Visualization

The following diagram illustrates the in situ generation of the active Pd-Perimidine catalyst and its entry into the Suzuki-Miyaura cycle.

Perimidine_Catalysis Precursor 1-Benzyl-3-Alkyl Perimidinium Salt Carbene Free Perimidin-2-ylidene (Active Ligand) Precursor->Carbene -HX Base Base (KOtBu) Base->Carbene ActiveCat [Pd(Perimidine-NHC)Ln] Active Species Carbene->ActiveCat + Pd source Pd_Pre Pd(OAc)2 Pd_Pre->ActiveCat OxAdd Oxidative Addition (Ar-X) ActiveCat->OxAdd TransMet Transmetallation (Ar'-B(OH)2) OxAdd->TransMet RedElim Reductive Elimination (Ar-Ar') TransMet->RedElim RedElim->ActiveCat Regeneration

Figure 1: Activation pathway of perimidinium salts to form catalytic Pd-NHC species and the subsequent cross-coupling cycle.

Part 6: Troubleshooting & Optimization (Expert Insights)

IssueProbable CauseCorrective Action
Low Conversion (Aryl Chlorides) Incomplete carbene formationIncrease activation time (Step 1) or switch to a stronger base (e.g., KOtBu instead of Cs₂CO₃).
Pd Black Precipitation Ligand dissociationIncrease Ligand:Metal ratio to 2:1. The perimidine ring is bulky; ensure the "wingtip" benzyl group isn't clashing with the substrate.
Side Product (Dehalogenation)

-Hydride elimination
This is rare with NHCs but possible if alkyl substrates are used. Switch to DMF solvent to stabilize the Pd(II) intermediate.
Low Yield in CO₂ Fixation Moisture contaminationRh-H intermediates are moisture sensitive. Ensure DMSO is anhydrous and glassware is flame-dried.

Part 7: References

  • Synthesis of d10 N-Heterocyclic Carbene Complexes with a Perimidine Scaffold. Source: Organometallics (ACS Publications), 2021.[6] Context: foundational synthesis of Ag, Au, and Cu complexes with perimidine NHCs.

  • Selective formylation or methylation of amines using carbon dioxide catalysed by a rhodium perimidine-based NHC complex. Source: Green Chemistry (RSC), 2019. Context: Protocol for CO₂ utilization using Rh-perimidine pincers.[5][7]

  • In situ generated palladium catalysts bearing 1,3-dialkylperimidin-2-ylidene ligands for Suzuki reactions. Source: Applied Organometallic Chemistry, Cited in search results. Context: Primary reference for the Suzuki coupling protocol described above.

  • Metal complexes of perimidine... synthesis and catalytic activity (Catecholase). Source: Bulgarian Chemical Communications, 2016. Context: Oxidative catalytic applications (Cu/Fe complexes).[8]

Sources

The Role of 1-Benzyl-1H-Perimidine in Advanced C-H Activation Reactions: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed exploration of 1-benzyl-1H-perimidine and its applications as a precursor to N-heterocyclic carbene (NHC) ligands in transition-metal-catalyzed C-H activation reactions. By leveraging its unique electronic and steric properties, this perimidine derivative offers a versatile platform for the synthesis of complex organic molecules, with significant implications for pharmaceutical and materials science research.

Introduction: The Significance of Perimidine-Based NHCs in Catalysis

N-heterocyclic carbenes (NHCs) have emerged as a pivotal class of ligands in organometallic chemistry and catalysis.[1] Their strong σ-donating ability and tunable steric environment enhance the catalytic activity of transition metals, facilitating challenging transformations like C-H activation.[2][3] Perimidines, a class of N-heterocycles, provide a rigid and extended π-system that can influence the electronic properties of the resulting NHC ligand. The introduction of a benzyl group at the N1-position of the perimidine scaffold, creating 1-benzyl-1H-perimidine, offers a strategic handle for both steric and electronic modulation of the catalytic system.

The utility of such ligands lies in their ability to stabilize reactive metal centers and promote key steps in the catalytic cycle, such as oxidative addition and reductive elimination.[2] This guide will delve into the synthesis of the 1-benzyl-1H-perimidine precursor, its conversion to an NHC ligand, and its application in a representative C-H activation/annulation reaction.

Synthesis of 1-Benzyl-1H-Perimidine

The synthesis of 1-benzyl-1H-perimidine is typically achieved through a multi-step process, beginning with the construction of the perimidine core, followed by N-benzylation.

Synthesis of the Perimidine Scaffold

The perimidine nucleus is generally formed via the condensation of 1,8-diaminonaphthalene with a suitable carbonyl compound.[4]

Protocol for 2,3-dihydro-1H-perimidine Synthesis:

  • To a solution of 1,8-diaminonaphthalene (1.0 eq) in a suitable solvent such as ethanol, add an aldehyde or ketone (1.1 eq).

  • The reaction mixture is stirred at room temperature or heated under reflux, depending on the reactivity of the carbonyl compound.

  • The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Upon completion, the product is isolated by filtration or by removing the solvent under reduced pressure, followed by purification via recrystallization or column chromatography.

N-Benzylation of the Perimidine Core

The introduction of the benzyl group onto the perimidine nitrogen is a crucial step. This is typically achieved via a nucleophilic substitution reaction.

Protocol for 1-Benzyl-1H-perimidine Synthesis:

  • To a solution of the synthesized perimidine (1.0 eq) in a polar aprotic solvent like DMF or acetonitrile, add a base such as potassium carbonate (K₂CO₃) or sodium hydride (NaH) (1.2 eq) to deprotonate the N-H group.

  • Add benzyl bromide or benzyl chloride (1.1 eq) to the reaction mixture.

  • The reaction is stirred at room temperature or gently heated until completion, as monitored by TLC.

  • The reaction is quenched with water and the product is extracted with an organic solvent (e.g., ethyl acetate).

  • The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography on silica gel to afford 1-benzyl-1H-perimidine.

Application in C-H Activation: A Proposed Rh(III)-Catalyzed Annulation Reaction

Perimidine-based NHC ligands can be employed in a variety of C-H activation reactions. Here, we propose a protocol for a Rh(III)-catalyzed annulation of a C-H bond on the NHC backbone with an internal alkyne. This type of reaction is valuable for constructing complex polycyclic aromatic systems.[5]

Mechanistic Considerations

The catalytic cycle is believed to proceed through a concerted metalation-deprotonation (CMD) pathway.[5] The NHC ligand, generated in situ from the 1-benzyl-1H-perimidinium salt, coordinates to the Rh(III) center. The directing group ability of the NHC facilitates the activation of a C-H bond on an adjacent aryl group.[5] Subsequent insertion of an alkyne, followed by reductive elimination, yields the annulated product and regenerates the active catalyst.

digraph "Catalytic_Cycle" { graph [rankdir="LR", splines=true, overlap=false, nodesep=0.6, fontname="Arial", fontsize=12]; node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124", fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9];

"Rh(III)-NHC_Complex" [fillcolor="#4285F4", fontcolor="#FFFFFF"]; "C-H_Activation" [fillcolor="#EA4335", fontcolor="#FFFFFF"]; "Alkyne_Coordination" [fillcolor="#FBBC05", fontcolor="#202124"]; "Migratory_Insertion" [fillcolor="#34A853", fontcolor="#FFFFFF"]; "Reductive_Elimination" [fillcolor="#5F6368", fontcolor="#FFFFFF"]; "Annulated_Product" [shape=ellipse, fillcolor="#FFFFFF"]; "Catalyst_Regeneration" [shape=ellipse, fillcolor="#FFFFFF"];

"Rh(III)-NHC_Complex" -> "C-H_Activation" [label=" Concerted Metalation-Deprotonation"]; "C-H_Activation" -> "Alkyne_Coordination" [label=" + Alkyne"]; "Alkyne_Coordination" -> "Migratory_Insertion"; "Migratory_Insertion" -> "Reductive_Elimination"; "Reductive_Elimination" -> "Annulated_Product" [label=" Product Release"]; "Reductive_Elimination" -> "Catalyst_Regeneration" [style=dashed]; "Catalyst_Regeneration" -> "Rh(III)-NHC_Complex" [label=" Enters next cycle"]; }

Figure 1: Proposed catalytic cycle for the Rh(III)-catalyzed C-H activation/annulation reaction.

Experimental Protocol

Materials:

  • 1-Benzyl-1H-perimidinium salt (precursor to the NHC ligand)

  • [RhCp*Cl₂]₂ or a similar Rh(III) precursor

  • Internal alkyne (e.g., diphenylacetylene)

  • Silver salt (e.g., AgOTf or AgSbF₆) as a halide scavenger

  • Copper(II) acetate (Cu(OAc)₂) as an oxidant and base[5]

  • Solvent (e.g., t-AmOH or DCE)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • In a glovebox, to a dry Schlenk tube, add the 1-benzyl-1H-perimidinium salt (0.1 mmol), [RhCp*Cl₂]₂ (0.0025 mmol, 2.5 mol%), and AgSbF₆ (0.01 mmol, 10 mol%).

  • Add the internal alkyne (0.12 mmol).

  • Add Cu(OAc)₂ (0.1 mmol) and the solvent (1.0 mL).

  • Seal the tube and remove it from the glovebox.

  • Place the reaction mixture in a preheated oil bath at 80-130 °C.[5]

  • Stir the reaction for 12-24 hours.

  • After cooling to room temperature, the mixture is filtered through a short pad of celite, and the solvent is removed under reduced pressure.

  • The residue is purified by column chromatography on silica gel to yield the desired annulated product.

digraph "Experimental_Workflow" { graph [fontname="Arial", fontsize=12]; node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124", fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9];

subgraph "cluster_prep" { label = "Catalyst and Reagent Preparation"; bgcolor="#E8F0FE"; "Reagents" [label="Weigh Perimidinium Salt,\n[RhCp*Cl2]2, AgSbF6,\nAlkyne, and Cu(OAc)2"]; "Solvent" [label="Add Anhydrous Solvent"]; "Reagents" -> "Solvent"; }

subgraph "cluster_reaction" { label = "Reaction"; bgcolor="#E6F4EA"; "Heating" [label="Heat at 80-130 °C\nfor 12-24h"]; "Stirring" [label="Stir under Inert Atmosphere"]; "Heating" -> "Stirring"; }

subgraph "cluster_workup" { label = "Workup and Purification"; bgcolor="#FEF7E0"; "Filtration" [label="Filter through Celite"]; "Concentration" [label="Remove Solvent in Vacuo"]; "Purification" [label="Column Chromatography"]; "Filtration" -> "Concentration" -> "Purification"; }

subgraph "cluster_analysis" { label = "Product Analysis"; bgcolor="#FCE8E6"; "Characterization" [label="NMR, MS, etc."]; }

"Solvent" -> "Heating"; "Stirring" -> "Filtration"; "Purification" -> "Characterization"; }

Figure 2: General experimental workflow for the C-H activation/annulation reaction.

Expected Outcomes and Data Interpretation

The success of the reaction can be evaluated by the yield of the annulated product and its characterization by standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry. The following table provides a hypothetical summary of expected yields under different reaction conditions, based on literature precedents for similar NHC-Rh(III) systems.[5]

EntryRh Catalyst (mol%)Oxidant/BaseSolventTemp (°C)Time (h)Yield (%)
12.5Cu(OAc)₂t-AmOH801275
22.5Cu(OAc)₂DCE1001282
35.0Cu(OAc)₂t-AmOH801285
42.5AgOAct-AmOH802460

Data Interpretation:

  • ¹H and ¹³C NMR: The disappearance of the signal corresponding to the activated C-H proton and the appearance of new aromatic signals will confirm the formation of the annulated product.

  • Mass Spectrometry: The molecular ion peak corresponding to the calculated mass of the product will confirm its identity.

Conclusion and Future Outlook

1-Benzyl-1H-perimidine serves as a valuable precursor for the synthesis of novel NHC ligands for C-H activation catalysis. The protocols and mechanistic insights provided in this guide offer a framework for researchers to explore the potential of this and related perimidine-based systems in the development of efficient and selective catalytic transformations. The tunability of the perimidine scaffold presents opportunities for fine-tuning catalyst performance for applications in drug discovery, agrochemicals, and materials science.

References

  • Verma, A. K., & Grewal, H. S. (2018). C–H activation-annulation on the N-heterocyclic carbene platform. RSC Advances, 8(51), 29082-29105.
  • Scilit. (n.d.).
  • Hopkinson, M. N., et al. (2019). N-Heterocyclic Carbene (NHC) Complexes in C–H Activation Reactions. Chemical Reviews, 119(15), 8934-9086.
  • Journal of Applied Organometallic Chemistry. (2025).
  • American Chemical Society. (2020).
  • Royal Society of Chemistry. (n.d.). Solvent- and catalyst-free synthesis of 2,3-dihydro-1H-benzo[d]imidazoles.
  • Elsevier. (2019). Synthesis of 1-benzyl-1H-benzimidazoles as galectin-1 mediated anticancer agents. Bioorganic Chemistry.
  • MDPI. (2025). Design, Synthesis, and Evaluation of 1-Benzylpiperidine and 1-Benzoylpiperidine Derivatives as Dual-Target Inhibitors of Acetylcholinesterase and Serotonin Transporter for Alzheimer′s Disease.
  • Springer. (2020).
  • Connect Journals. (2013). SYNTHESIS OF PHENYL 1-BENZYL-1H-BENZO [d] IMIDAZOL-2-YLCARBAMATES. Indian Journal of Heterocyclic Chemistry.

Sources

Application Notes & Protocols: A Guide to the Synthesis of Perimidinium Salts via N-Alkylation of 1-Benzyl-1H-perimidine

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: This document provides a comprehensive technical guide for the synthesis of 1,3-disubstituted perimidinium salts, a class of cationic N-heterocycles with significant potential in materials science and medicinal chemistry. Starting from the readily accessible precursor 1-benzyl-1H-perimidine, this guide details the chemical principles, step-by-step experimental protocols, and characterization methodologies for their preparation. The protocols are designed for researchers in synthetic chemistry and drug development, emphasizing mechanistic understanding, operational safety, and reproducibility.

Introduction and Scientific Background

Perimidines are a fascinating class of tricyclic N-heterocycles built upon a naphthalene core fused with a pyrimidine ring.[1] The unique electronic properties of the perimidine scaffold, arising from the interplay between the π-excessive heterocyclic ring and the naphthalene system, make them versatile building blocks in various chemical fields.[1] The nitrogen atoms in the perimidine ring system can be functionalized, leading to a diverse range of derivatives.

When both nitrogen atoms of the perimidine ring are substituted with alkyl or aryl groups and the molecule carries a positive charge, the resulting compounds are known as perimidinium salts. These salts are a subset of quaternary ammonium compounds and can be classified as ionic liquids (ILs), which are valued for their unique physicochemical properties like low vapor pressure, high thermal stability, and tunable solubility.[2][3] The synthesis of analogous N-substituted pyridinium and imidazolium salts is well-established, and these compounds have demonstrated broad utility as antimicrobial agents, catalysts, and reagents in organic synthesis.[4][5][6]

This guide focuses on a specific, targeted transformation: the preparation of perimidinium salts starting from 1-benzyl-1H-perimidine. This precursor contains one nucleophilic nitrogen center (N3) that can be readily alkylated to form the desired quaternary salt. This process, known as the Menshutkin reaction, is a cornerstone of amine chemistry and provides a direct and efficient route to these valuable compounds.

Reaction Mechanism and Strategic Considerations

The formation of a perimidinium salt from 1-benzyl-1H-perimidine is a classic nucleophilic substitution reaction, typically proceeding through an SN2 mechanism.

Core Mechanism:

  • Nucleophilic Attack: The lone pair of electrons on the sp²-hybridized nitrogen at the N3 position of 1-benzyl-1H-perimidine acts as a nucleophile.

  • Transition State: This nucleophile attacks the electrophilic carbon atom of an alkylating agent (e.g., an alkyl halide, R-X). This forms a trigonal bipyramidal transition state where the N-C bond is forming concurrently with the C-X bond breaking.

  • Product Formation: The halide (X⁻) is displaced as a leaving group, resulting in the formation of a stable 1-benzyl-3-alkyl-1H-perimidinium salt. The positive charge is delocalized across the heterocyclic system.

Caption: General SN2 mechanism for the synthesis of perimidinium salts.

Causality Behind Experimental Choices:
  • Choice of Alkylating Agent (R-X): The reactivity of the alkylating agent is critical. The order of reactivity for halides is I > Br > Cl.[7] Alkyl iodides are highly reactive and often allow the reaction to proceed at room temperature, while chlorides may require heating. Primary alkyl halides are ideal for SN2 reactions; secondary halides are slower, and tertiary halides will likely lead to elimination side-reactions.

  • Solvent Selection: Polar aprotic solvents such as acetonitrile (ACN), N,N-dimethylformamide (DMF), or acetone are highly recommended. Their polarity helps to dissolve the starting materials and stabilize the charged transition state and ionic product, accelerating the reaction.[8] Polar protic solvents like ethanol can also be used but may lead to competitive solvolysis with highly reactive alkylating agents.[9]

  • Temperature Control: The reaction is often exothermic. For highly reactive agents like methyl iodide, the reaction may proceed readily at room temperature. For less reactive agents (e.g., ethyl bromide or benzyl chloride), moderate heating (40-80 °C) is typically required to achieve a reasonable reaction rate.[10] Monitoring the reaction is crucial to prevent overheating and potential side-product formation.

Experimental Protocols and Workflow

This section provides a detailed, step-by-step methodology for the synthesis and purification of a representative perimidinium salt.

General Experimental Workflow

The overall process is a straightforward sequence of reaction, isolation, and purification, which is readily adaptable to various scales.

Caption: Standard laboratory workflow for perimidinium salt synthesis.

Protocol: Synthesis of 1-Benzyl-3-methyl-1H-perimidinium Iodide

This protocol details the synthesis using methyl iodide, a highly reactive alkylating agent.

Materials & Reagents:

  • 1-Benzyl-1H-perimidine (1.00 g, 3.87 mmol, 1.0 equiv)

  • Iodomethane (Methyl Iodide) (0.36 mL, 5.81 mmol, 1.5 equiv)

  • Acetonitrile (ACN), anhydrous (20 mL)

  • Diethyl ether (for precipitation and washing)

  • Round-bottom flask (50 mL) with stir bar

  • Condenser (optional, for heating)

  • Buchner funnel and filter paper

Procedure:

  • Reaction Setup: In a 50 mL round-bottom flask, dissolve 1-benzyl-1H-perimidine (1.00 g) in anhydrous acetonitrile (20 mL). Stir the solution at room temperature until all solid has dissolved.

  • Addition of Alkylating Agent: Perform this step in a well-ventilated fume hood. Carefully add methyl iodide (0.36 mL) to the stirred solution dropwise using a syringe.

  • Reaction: Stir the reaction mixture at room temperature. A precipitate (the perimidinium salt product) often begins to form within 30-60 minutes. Continue stirring for 4-6 hours to ensure the reaction goes to completion.

  • Reaction Monitoring (Optional): The reaction progress can be monitored by Thin Layer Chromatography (TLC). A sample of the reaction mixture is spotted on a silica plate and eluted (e.g., with 9:1 Dichloromethane/Methanol). The disappearance of the starting material spot indicates reaction completion.

  • Product Isolation: After the reaction is complete, add diethyl ether (approx. 20 mL) to the flask to fully precipitate the product.

  • Filtration: Collect the solid product by vacuum filtration using a Buchner funnel. Wash the solid cake with a small amount of cold diethyl ether (2 x 10 mL) to remove any unreacted starting materials.

  • Drying: Dry the collected solid under vacuum to yield the crude 1-benzyl-3-methyl-1H-perimidinium iodide.

  • Purification: The crude product can be further purified by recrystallization. Dissolve the solid in a minimal amount of hot ethanol and then slowly add diethyl ether until the solution becomes cloudy. Allow the solution to cool to room temperature and then in an ice bath to induce crystallization. Filter the pure crystals and dry under vacuum.

Data Presentation and Characterization

The success of the synthesis must be validated through rigorous characterization. The following table outlines typical reaction conditions for various alkylating agents.

Table 1: Representative Reaction Conditions for Perimidinium Salt Synthesis

Alkylating Agent (R-X)R GroupMolar Equiv.SolventTemperatureTypical TimeExpected Yield
Iodomethane (CH₃I)Methyl1.5ACNRoom Temp.4-6 h>90%
Bromoethane (C₂H₅Br)Ethyl1.5ACN60 °C8-12 h80-90%
Benzyl Bromide (BnBr)Benzyl1.2DMF80 °C6-10 h85-95%
1-Bromobutane (n-BuBr)n-Butyl1.5DMF80 °C12-18 h75-85%
Expected Characterization Data:
  • ¹H NMR Spectroscopy: The quaternization of the N3 nitrogen induces a significant downfield shift of adjacent protons.

    • The proton at the C2 position will appear as a singlet significantly downfield (often > 9.0 ppm).

    • The aromatic protons on the perimidine core will also shift downfield compared to the starting material.

    • New signals corresponding to the introduced alkyl group will be present (e.g., a singlet around 4.0-4.5 ppm for the N-CH₃ group).[4]

  • ¹³C NMR Spectroscopy: The C2 carbon will show a characteristic downfield shift. New signals for the added alkyl group will be visible.

  • Mass Spectrometry (ESI-MS): Electrospray ionization is ideal for analyzing ionic compounds. The analysis will show a prominent peak corresponding to the mass of the perimidinium cation [M]⁺.[2][11]

  • FTIR Spectroscopy: Look for characteristic C=N and C=C stretching frequencies of the aromatic system and C-H stretching of the alkyl groups.

  • Melting Point: As crystalline ionic solids, pure perimidinium salts should exhibit a sharp and distinct melting point, which is a key indicator of purity.

Safety and Handling Precautions

  • Alkylating Agents: Many alkylating agents (especially methyl iodide and benzyl bromide) are toxic, carcinogenic, and lachrymatory. Always handle them in a certified chemical fume hood while wearing appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemically resistant gloves (nitrile gloves may not be sufficient for prolonged exposure; check compatibility charts).

  • Solvents: Anhydrous solvents are flammable. Avoid open flames and ensure proper ventilation.

  • General Handling: Standard laboratory safety practices should be followed at all times.

References

  • Jadhav, S. D., et al. (2020). Recent Advances in the Synthesis of Perimidines and their Applications. Chemistry Central Journal. Available at: [Link]

  • Yalcin, I., et al. (2009). Synthesis and Antimicrobial Activity of Some Pyridinium Salts. Molecules. Available at: [Link]

  • Krapcho, A. P., et al. (2007). Acridizinium salts. Preparation from 1-(benzylic)-2-formyl and 1-(benzylic)-2-acetyl pyridinium bromides and ring-openings reactions with nucleophilic reagents. ARKIVOC. Available at: [Link]

  • Padhy, G. K., et al. (2016). Synthesis and characterization of novel 2-(2-benzyl-1H-benzo[d]imidazol-1-yl) acetohydrazone derivatives as antibacterial agents. Der Pharmacia Lettre. Available at: [Link]

  • Atta, A. M., et al. (2022). Synthesis and Characterization of Imidazolium-Based Ionic Liquids and Evaluating Their Performance as Asphaltene Dispersants. Molecules. Available at: [Link]

  • Doganc, F. & Goker, H. (2024). N-Alkylation of Some Imidazopyridines. FABAD Journal of Pharmaceutical Sciences. Available at: [Link]

  • US Patent US20110269964A1. (2011). N-Alkylation of Opiates. Google Patents.
  • ResearchGate. (n.d.). Preparation and Characterization of Ionic Liquids. Available at: [Link]

Sources

Application Note: Biological Activity and Medicinal Chemistry of Benzyl-Perimidines

[1][2][3]

Executive Summary

Perimidines (1H-perimidines) are a class of peri-naphtho-fused diazines that exhibit unique amphoteric electronic properties, functioning as both


11

This guide focuses specifically on Benzyl-Perimidines —derivatives where a benzyl moiety is attached either to the Nitrogen (N1-benzyl) or the Carbon-2 position (C2-benzyl).[1] The incorporation of a benzyl group significantly alters the physicochemical profile (LogP), enhancing membrane permeability and facilitating hydrophobic interactions within the DNA minor groove or enzyme active sites. These derivatives have demonstrated potent biological activities, including DNA intercalation (anticancer) , antimicrobial , and anti-inflammatory effects.[1][2][3]

Medicinal Chemistry & Structure-Activity Relationships (SAR)

The perimidine core is planar, favoring DNA intercalation. The addition of a benzyl group introduces a flexible, hydrophobic "tail" that can probe auxiliary binding pockets.

Structural Classes[6]
  • 2-Benzylperimidines: Synthesized via condensation of 1,8-diaminonaphthalene with phenylacetic acid equivalents.[1][4] The benzyl methylene bridge (

    
    ) at C2 acts as a spacer, allowing the phenyl ring to rotate and engage in 
    
    
    T-shaped interactions with protein residues.[1]
  • 1-Benzylperimidines: Synthesized via N-alkylation.[1] This substitution disrupts the symmetric H-bonding potential of the N-H motif but increases lipophilicity significantly, often improving cellular uptake in multidrug-resistant cancer lines.

SAR Logic
  • Planarity: The tricyclic perimidine core mimics purine bases, allowing it to slide between DNA base pairs (intercalation).

  • Lipophilicity: The benzyl group increases the partition coefficient (LogP), which is critical for crossing the bacterial cell wall or the blood-brain barrier.

  • Electronic Effects: Electron-withdrawing groups (e.g.,

    
    , 
    
    
    ) on the benzyl ring often enhance antimicrobial potency by increasing the acidity of the remaining N-H (in 2-benzyl derivatives) or altering the dipole moment.[1]
Visualizing the SAR and Synthesis Pathways

BenzylPerimidine_SARDAN1,8-Diaminonaphthalene(Nucleophilic Scaffold)C2_BP2-Benzylperimidine(C2-Functionalization)DAN->C2_BPCondensation(Phillips-type)N1_BP1-Benzylperimidine(N1-Alkylation)DAN->N1_BPN-Alkylation(Nucleophilic Subst.)PAAPhenylacetic Acid(Acid/Catalyst)PAA->C2_BPBnBrBenzyl Bromide(Base/NaH)BnBr->N1_BPAct_DNAActivity: DNA Intercalation(Anticancer)C2_BP->Act_DNAPlanar Core + Flexible TailAct_MemActivity: Membrane Permeability(Antimicrobial)N1_BP->Act_MemIncreased LogP

Figure 1: Synthetic divergence and functional consequences of benzyl substitution on the perimidine scaffold.[1]

Experimental Protocols

Protocol A: Synthesis of 2-Benzylperimidine (Condensation)

Objective: To synthesize 2-benzyl-1H-perimidine using a solvent-free or ethanol-based condensation method.[1]

Reagents:

  • 1,8-Diaminonaphthalene (1,8-DAN) (10 mmol)[1][2]

  • Phenylacetic acid (10 mmol) (or Phenylacetyl chloride for faster rate)[1]

  • Catalyst: Polyphosphoric acid (PPA) or acidic alumina (if solvent-free)[1]

  • Solvent: Ethanol (if refluxing) or None (if melt)[1]

Step-by-Step Methodology:

  • Preparation: In a round-bottom flask, mix 1,8-DAN (1.58 g, 10 mmol) and Phenylacetic acid (1.36 g, 10 mmol).

  • Condensation:

    • Method A (Acid Catalysis): Add 10 mL of PPA. Heat the mixture to 140–160°C for 2–4 hours. The mixture will darken.

    • Method B (Reflux):[1] Dissolve reactants in 30 mL ethanol with a catalytic amount of substituted sulfonic acid. Reflux for 6–8 hours.

  • Quenching: Cool the reaction mixture to room temperature. Pour the PPA melt onto crushed ice (approx. 100 g) with vigorous stirring.

  • Neutralization: Basify the solution to pH 8–9 using 10% NaOH or

    
    . A precipitate will form.
    
  • Isolation: Filter the solid precipitate under vacuum. Wash with cold water (

    
     mL).[1]
    
  • Purification: Recrystallize from ethanol/water (8:2) or purify via column chromatography (Silica gel, Hexane:EtOAc 7:3).[1][2]

  • Validation: Confirm structure via

    
    -NMR. Look for the singlet methylene (
    
    
    ) peak around
    
    
    4.0–4.5 ppm and the disappearance of the carboxylic acid proton.[1]
Protocol B: Synthesis of 1-Benzylperimidine (N-Alkylation)

Objective: To functionalize the N1 position of the perimidine ring.[1]

Reagents:

  • Perimidine (synthesized from 1,8-DAN + Formic acid)[1][2]

  • Benzyl Bromide[2]

  • Base: Sodium Hydride (NaH, 60% dispersion) or Potassium Carbonate (

    
    )[1][2]
    
  • Solvent: DMF (anhydrous)[1][5]

Step-by-Step Methodology:

  • Activation: Dissolve perimidine (1.68 g, 10 mmol) in anhydrous DMF (15 mL) under nitrogen atmosphere. Cool to 0°C.

  • Deprotonation: Carefully add NaH (0.48 g, 12 mmol) portion-wise. Stir at 0°C for 30 mins until gas evolution (

    
    ) ceases. The solution will change color (often to anion red/brown).[1]
    
  • Alkylation: Add Benzyl Bromide (1.2 mL, 10 mmol) dropwise via syringe.

  • Reaction: Allow the mixture to warm to room temperature and stir for 4–12 hours. Monitor via TLC (Hexane:EtOAc).[1]

  • Workup: Pour the reaction mixture into ice-cold water (100 mL). Extract with Ethyl Acetate (

    
     mL).[1]
    
  • Drying: Dry the organic layer over anhydrous

    
     and concentrate in vacuo.
    
  • Purification: Flash chromatography is usually required to separate the N-benzyl product from any dialkylated by-products (though rare due to steric hindrance at N3).[1]

Biological Activity Evaluation

DNA Binding Assay (UV-Vis Titration)

Perimidines are known intercalators.[1][3] This assay quantifies the binding affinity (

1

Reagents:

  • Calf Thymus DNA (CT-DNA)[1]

  • Tris-HCl buffer (5 mM Tris, 50 mM NaCl, pH 7.2)[1][2]

  • Compound stock solution (in DMSO)[1][6]

Protocol:

  • Baseline: Prepare a fixed concentration of the Benzyl-Perimidine derivative (e.g., 20

    
    M) in Tris buffer. Record the UV-Vis spectrum (200–500 nm).
    
  • Titration: Add incremental amounts of CT-DNA stock solution to the compound cuvette.

  • Observation: Monitor the absorption band (typically 300–350 nm).[1]

    • Hypochromism: Decrease in absorbance indicates strong intercalation (stacking interaction).[1]

    • Red Shift (Bathochromic): Shift to longer wavelength confirms stabilization of the

      
       orbital.[1]
      
  • Calculation: Use the Benesi-Hildebrand equation or Scatchard plot to determine the intrinsic binding constant (

    
    ).
    
In Vitro Cytotoxicity (MTT Assay)

Objective: Determine

12

Protocol:

  • Seeding: Seed cells (

    
     cells/well) in 96-well plates and incubate for 24h.
    
  • Treatment: Add serial dilutions of the Benzyl-Perimidine compound (0.1 – 100

    
    M). Include DMSO control and a standard intercalator (e.g., Doxorubicin) as positive control.[1][2]
    
  • Incubation: Incubate for 48–72 hours at 37°C, 5%

    
    .
    
  • Development: Add MTT reagent (5 mg/mL). Incubate for 4 hours. Formazan crystals form.

  • Solubilization: Dissolve crystals in DMSO (100

    
    L).
    
  • Read: Measure absorbance at 570 nm. Plot Dose-Response curve to calculate

    
    .
    

Summary of Activity Data (Literature Aggregated)

Compound ClassSubstitutionTarget/ActivityPotency RangeMechanism
2-Benzylperimidine 2-(4-Nitrobenzyl)Antimicrobial (S. aureus)MIC: 12–25

g/mL
Membrane disruption / DNA binding
2-Benzylperimidine 2-(Phenyl)Anticancer (MCF-7)

: 5–20

M
DNA Intercalation
1-Benzylperimidine N-BenzylAnticancer (HepG2)

: 10–50

M
Lipophilic transport / Topoisomerase II inhibition

References

  • Synthesis and Biological Activity of Perimidine Derivatives. Chinese Journal of Applied Chemistry, 2017.[7] Link[1]

  • Recent Advances in the Synthesis of Perimidines and their Applications. Topics in Current Chemistry, 2020. Link

  • Synthesis and Cytotoxic Activity of 7-Oxo-7H-benzo[e]perimidine Derivatives. Journal of Medicinal Chemistry, 2001.[1] Link[1]

  • Synthesis and Antibacterial Activities of New 2-(Benzylthio)pyrimidines. Open Journal of Medicinal Chemistry, 2021. Link[1]

  • Cytotoxic Effects of Some Perimidine Derivatives on F2408 and 5Rp7 Cell Lines. FABAD Journal of Pharmaceutical Sciences, 2010. Link

Troubleshooting & Optimization

Technical Support Center: Synthesis of 1-benzyl-1H-perimidine

Author: BenchChem Technical Support Team. Date: February 2026

A Guide for Researchers and Drug Development Professionals

Welcome to the technical support center for the synthesis of 1-benzyl-1H-perimidine. This guide is designed to provide in-depth troubleshooting advice, field-proven insights, and optimized protocols to help you navigate the complexities of this synthesis and improve your product yield. As Senior Application Scientists, we understand that synthesizing N-substituted heterocyclic compounds can present unique challenges. This resource addresses common issues in a direct question-and-answer format, explaining the causality behind experimental choices to ensure your success.

Part 1: Foundational Concepts & Synthetic Strategy

Before troubleshooting, it's crucial to understand the underlying chemistry. The synthesis of 1-benzyl-1H-perimidine typically involves a two-step process. The core challenge lies in controlling the regioselectivity of the benzylation and ensuring efficient cyclization.

FAQ 1: What are the primary synthetic routes to 1-benzyl-1H-perimidine?

There are two predominant and logically sound strategies for synthesizing the target molecule. The choice between them often depends on the availability of starting materials and the ease of purification at intermediate stages.

  • Route A: Post-Cyclization Benzylation. This is often the more common approach. It involves first forming the unsubstituted 1H-perimidine ring and then introducing the benzyl group in a separate N-alkylation step.

    • Step 1: Condensation of 1,8-diaminonaphthalene (NDA) with a one-carbon source (e.g., formic acid or triethyl orthoformate) to form the 1H-perimidine core.

    • Step 2: N-alkylation of the resulting 1H-perimidine with a benzylating agent (e.g., benzyl bromide or benzyl chloride).

  • Route B: Pre-Cyclization Benzylation. This route involves preparing an N-benzylated diamine precursor first, followed by cyclization to form the perimidine ring.

    • Step 1: Selective mono-N-benzylation of 1,8-diaminonaphthalene.

    • Step 2: Cyclization of the N-benzyl-1,8-diaminonaphthalene intermediate with a one-carbon source.

The following diagram illustrates these two divergent pathways.

Synthetic_Routes cluster_0 Route A: Post-Cyclization Benzylation cluster_1 Route B: Pre-Cyclization Benzylation NDA_A 1,8-Diaminonaphthalene (NDA) Perimidine 1H-Perimidine NDA_A->Perimidine + Formic Acid (Cyclization) Final_A 1-benzyl-1H-perimidine Perimidine->Final_A + Benzyl Bromide (N-Alkylation) NDA_B 1,8-Diaminonaphthalene (NDA) N_Benzyl_NDA N-benzyl-1,8-diaminonaphthalene NDA_B->N_Benzyl_NDA + Benzyl Bromide (N-Alkylation) Final_B 1-benzyl-1H-perimidine N_Benzyl_NDA->Final_B + Formic Acid (Cyclization) Troubleshooting_Low_Yield Start Low or No Product Yield CheckPurity Is NDA starting material pure? Start->CheckPurity CheckCatalyst Is catalyst active and concentration optimal? CheckPurity->CheckCatalyst Yes PurifyNDA Purify NDA (Recrystallize/Sublime) CheckPurity->PurifyNDA No CheckTemp Is reaction temperature optimized? CheckCatalyst->CheckTemp Yes ChangeCatalyst Increase catalyst loading or switch to a stronger acid (e.g., PTSA, FePO₄) CheckCatalyst->ChangeCatalyst No CheckSolvent Are reactants fully solubilized? CheckTemp->CheckSolvent Yes OptimizeTemp Screen temperatures (e.g., RT, 50°C, 80°C) CheckTemp->OptimizeTemp No Success Yield Improved CheckSolvent->Success Yes ChangeSolvent Try alternative solvent (e.g., EtOH, MeCN) or solvent-free conditions CheckSolvent->ChangeSolvent No PurifyNDA->CheckCatalyst ChangeCatalyst->Success OptimizeTemp->Success ChangeSolvent->Success

Technical Support Center: Optimizing Reaction Temperature for Perimidine N-Benzylation

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for Perimidine Chemistry. This guide is designed for researchers, medicinal chemists, and process development scientists who are working on the N-benzylation of perimidines. The thermal sensitivity of these reactions necessitates careful optimization of temperature to achieve high yields and purity. This document provides in-depth troubleshooting advice, frequently asked questions (FAQs), and validated protocols to help you navigate the complexities of this transformation.

Frequently Asked Questions (FAQs)

Q1: What is a typical starting temperature for perimidine N-benzylation?

A typical starting point for perimidine N-benzylation is room temperature (approximately 20-25 °C). Many protocols for the synthesis and derivatization of perimidines have been successfully carried out at ambient temperatures, often yielding good results.[1] However, if the reaction is sluggish or no conversion is observed, a gradual increase in temperature is recommended. Some protocols may require heating to 80 °C or higher to achieve a reasonable reaction rate.[2]

Q2: How does an increase in temperature mechanistically affect the N-benzylation reaction?

The N-benzylation of perimidine, like many N-alkylation reactions, often proceeds through an SN2 (bimolecular nucleophilic substitution) mechanism. According to collision theory and the Arrhenius equation, increasing the reaction temperature increases the kinetic energy of the reactant molecules. This leads to more frequent and energetic collisions, thereby increasing the likelihood that a collision will have sufficient energy to overcome the activation energy barrier of the reaction. The result is a faster reaction rate. The rate of an SN2 reaction is dependent on factors such as temperature and the solvent used.[3]

Q3: What are the most common side reactions observed when the temperature is too high?

Elevating the temperature excessively can lead to several undesirable side reactions:

  • Elimination (E2) Reactions: At higher temperatures, the benzylation reagent (e.g., benzyl bromide) can undergo elimination to form byproducts, competing with the desired SN2 substitution.[4][5] Higher temperatures generally favor elimination over substitution.[4][5]

  • Product Decomposition: Perimidine derivatives themselves have varying thermal stabilities.[6][7] Excessive heat can cause decomposition of the desired N-benzylated product, leading to lower yields and the formation of complex impurity profiles.[2]

  • Over-alkylation: In some cases, particularly if there are other nucleophilic sites, high temperatures can promote multiple benzylation events.

  • Oxidation: The perimidine ring system can be susceptible to oxidation, especially at elevated temperatures in the presence of air, which can result in colored impurities.[2]

Q4: Should I consider microwave-assisted synthesis for this reaction?

Microwave irradiation is an excellent alternative to conventional heating and has been successfully used for the synthesis of perimidine derivatives.[1][8][9] The main advantages are significantly reduced reaction times and often higher yields.[8][9] Microwaves provide rapid and uniform "volumetric core heating," which can accelerate the reaction rate while potentially minimizing the formation of some side products associated with prolonged heating.[1] If you have access to a microwave reactor, it is a highly recommended technique to screen for optimal conditions quickly.

Q5: How does solvent choice interact with reaction temperature?

The choice of solvent is critically linked to the optimal reaction temperature. Polar aprotic solvents like DMF, DMSO, or acetonitrile are commonly used for SN2 reactions because they can dissolve the reactants effectively without strongly solvating the nucleophile.[10] The boiling point of the chosen solvent will naturally set the upper limit for the reaction temperature under standard atmospheric pressure. If higher temperatures are required, a higher-boiling point solvent or a sealed reaction vessel (if safe and appropriate) should be used.

Troubleshooting Guide: Low Yield and Side Product Formation

This section addresses common issues encountered during the N-benzylation of perimidines and provides a logical framework for troubleshooting.

Problem Probable Cause Recommended Solution
Low to No Conversion Insufficient Activation Energy: The reaction temperature is too low to overcome the activation barrier.Incrementally increase the reaction temperature in 10-20 °C intervals, monitoring the reaction progress by TLC or LC-MS. Consider switching to a higher-boiling point solvent if necessary.
Poor Solubility: The perimidine starting material or the base is not fully dissolved at the current temperature.Select a solvent in which all reactants are fully soluble at the reaction temperature. Gentle heating can improve solubility.
Inadequate Deprotonation: If a base is used, it may not be strong enough, or the temperature may be too low for efficient deprotonation of the perimidine nitrogen.Switch to a stronger base (e.g., NaH, KHMDS) and ensure the reaction is conducted under anhydrous conditions.[11]
Significant Side Product Formation Temperature Too High: The reaction temperature is promoting side reactions like elimination or decomposition.[2][4]Decrease the reaction temperature. It is often better to run the reaction for a longer time at a lower temperature to improve selectivity.
Presence of Oxygen/Moisture: Reactions at elevated temperatures are more sensitive to atmospheric oxygen and moisture.Ensure the reaction is performed under an inert atmosphere (e.g., Nitrogen or Argon) and that all solvents and reagents are anhydrous.[11]
Regioselectivity Issues: Alkylation is occurring at other positions on the perimidine ring system.Temperature can influence regioselectivity. Screen a range of temperatures to find the optimal balance. Altering the base and solvent system can also influence the outcome.
Product Decomposition (Observed as charring or dark coloration) Thermal Instability: The perimidine starting material or the N-benzylated product is not stable at the reaction temperature.Perform the reaction at the lowest possible temperature that affords a reasonable rate. If necessary, consider alternative, milder benzylation methods. The thermal stability of pyrimidine derivatives can vary based on their structure and substitutions.[6][7]

Visual Troubleshooting Workflow

The following diagram outlines a logical decision-making process for troubleshooting and optimizing the reaction temperature.

G cluster_outcome Reaction Outcome cluster_action Corrective Action start Start: Initial Reaction at Room Temp. monitor Monitor Reaction (TLC/LC-MS) start->monitor no_rxn No or Slow Conversion monitor->no_rxn <50% conversion after 4h side_products Side Products / Decomposition monitor->side_products Multiple spots or streaking good_rxn Good Conversion & Clean monitor->good_rxn Clean conversion increase_temp Increase Temp. by 10-20 °C no_rxn->increase_temp decrease_temp Decrease Temp. / Inert Atmosphere side_products->decrease_temp optimize Reaction Optimized. Proceed to Work-up. good_rxn->optimize increase_temp->monitor Re-evaluate decrease_temp->monitor Re-evaluate

Caption: Troubleshooting logic for temperature optimization.

Experimental Protocol: Temperature Screening for Perimidine N-Benzylation

This protocol provides a general framework for systematically screening the optimal reaction temperature for your specific perimidine substrate.

Materials:

  • Perimidine starting material (1.0 eq)

  • Benzyl bromide or chloride (1.1 - 1.5 eq)

  • Base (e.g., K₂CO₃, Cs₂CO₃, NaH) (1.5 - 2.0 eq)

  • Anhydrous solvent (e.g., DMF, Acetonitrile)

  • Reaction vials or round-bottom flasks

  • Stir plate and magnetic stir bars

  • Heating block or oil bath with temperature control

  • TLC plates and appropriate eluent system

Procedure:

  • Setup: In parallel, add the perimidine starting material (e.g., 0.1 mmol) and the base to three separate oven-dried reaction vials equipped with stir bars.

  • Inert Atmosphere: Seal the vials and purge with an inert gas (Nitrogen or Argon).

  • Solvent Addition: Add the anhydrous solvent (e.g., 1.0 mL) to each vial.

  • Reagent Addition: Add the benzylating agent to each vial.

  • Temperature Screening:

    • Vial 1: Stir at Room Temperature (25 °C).

    • Vial 2: Stir at 50 °C.

    • Vial 3: Stir at 80 °C.

  • Monitoring: After a set time (e.g., 1 hour), take a small aliquot from each reaction, quench with a drop of water, and spot on a TLC plate. Develop the plate to assess the conversion of starting material and the formation of products and byproducts.

  • Analysis: Continue monitoring the reactions at regular intervals (e.g., every 2-4 hours) until the reaction in one of the vials appears complete or is no longer progressing.

  • Optimization: Based on the results, you can identify the temperature that provides the best balance of reaction rate and cleanliness. If necessary, further optimization can be performed at temperatures around the most promising initial result.

Data Summary Example:

The following table illustrates hypothetical results from a temperature screening experiment.

VialTemperature (°C)Time (h)Conversion (%)Purity (by TLC)Observations
1252430%>95%Very clean but slow reaction.
250895%>90%Good conversion, one minor byproduct.
3802>99%~70%Fast conversion, significant byproduct formation and slight darkening.

References

  • Factors Affecting SN1 & SN2 Reactions. (n.d.). Scribd. Retrieved from [Link]

  • Sharma, V., & Kumar, V. (2020). Recent Advances in the Synthesis of Perimidines and their Applications. Molecules, 25(16), 3653. Available from: [Link]

  • Microwave assisted synthesis of some 2-alkyl and 2-arylperimidines. (2010). ResearchGate. Available from: [Link]

  • How does temperature affect SN1 and SN2 reactions? (2023). Filo. Available from: [Link]

  • Microwave Assisted Synthesis of Some 2-Alkyl and 2-Arylperimidines. (2010). Asian Journal of Chemistry, 22(9), 6951-6955. Available from: [Link]

  • Effect of higher order solvation and temperature on SN2 and E2 reactivity. (2007). ResearchGate. Available from: [Link]

  • Ashenhurst, J. (2012). SN1 vs E1 and SN2 vs E2 : The Temperature. Master Organic Chemistry. Available from: [Link]

  • 11.2: The SN2 Reaction. (2024). Chemistry LibreTexts. Available from: [Link]

  • Badru, R., et al. (2023). Efficient and selective N-benzylation of amines using Pd-doped La-BDC MOF. RSC Advances, 13(36), 25333-25343. Available from: [Link]

  • Optimization of reaction conditions. (n.d.). ResearchGate. Available from: [Link]

  • Optimization of N‐Piperidinyl‐Benzimidazolone Derivatives as Potent and Selective Inhibitors of 8‐Oxo‐Guanine DNA Glycosylase 1. (2018). ChemMedChem, 13(23), 2519-2533. Available from: [Link]

  • Microwave Assisted Synthesis, Crystal Structure and Hirshfeld Surface Analysis of Some 2-Formimidate-3-carbonitrile Derivatives Bearing 4H-Pyran and Dihydropyridine Moieties. (2022). Molecules, 27(10), 3217. Available from: [Link]

  • MICROWAVE ASSISTED SYNTHESIS AND ANTIBACTERIAL ACTIVITY OF PYRIMIDINE DERIVATIVES. (2012). Semantic Scholar. Available from: [Link]

  • An efficient method for the N-debenzylation of aromatic heterocycles. (2000). ResearchGate. Available from: [Link]

  • Biocatalytic Alkylation of Ambident Nucleophiles Enables Selective N‐Functionalization of Heterocycles and Late‐Stage Modifications. (2022). Angewandte Chemie International Edition, 61(19), e202117629. Available from: [Link]

  • N-ALKYLATION VERSUS O-ALKYLATION OF 2,3'-ANHYDROTHYMIDINE - REACTION OF THE OBTAINED PYRIMIDINIUM SALTS WITH AZIDE ION. (1993). Journal of Organic Chemistry, 58(11), 3030-3037. Available from: [Link]

  • N-Alkylation of Some Imidazopyridines. (2012). FABAD Journal of Pharmaceutical Sciences, 37(4), 209-218. Available from: [Link]

  • Minisci reaction. (n.d.). Wikipedia. Available from: [Link]

  • Prescribed drugs containing nitrogen heterocycles: an overview. (2017). RSC Advances, 7(74), 46979-46990. Available from: [Link]

  • Synthesis of substituted N-heterocycles by N-benzylation. (n.d.). Organic Chemistry Portal. Available from: [Link]

  • Enantioselective Synthesis of N-Benzylic Heterocycles by Ni/Photoredox Dual Catalysis. (2021). Organic Letters, 23(15), 5894-5899. Available from: [Link]

  • N- versus O-alkylation: Utilizing NMR methods to establish reliable primary structure determinations for drug discovery. (2020). ResearchGate. Available from: [Link]

  • Thermal Stability and Kinetics of Degradation of Moxonidine as Pure Ingredient vs. Pharmaceutical Formulation. (2023). Molecules, 28(12), 4652. Available from: [Link]

  • Thermal Stability of Some Anti-Inflammatory Pharmaceutical Drugs and Determination Of Purity Using (DSC). (2018). Journal of Pharmaceutical, Chemical and Biological Sciences, 6(1), 1-10. Available from: [Link]

  • Thermal analysis of some novel pyrimidine derivatives. (2019). Revista Colombiana de Ciencias Químico-Farmacéuticas, 48(2), 436-454. Available from: [Link]

  • Thermal analysis of some novel pyrimidine derivatives. (2019). ResearchGate. Available from: [Link]

  • Derivatives of Pyrimidine Nucleosides Affect Artificial Membranes Enriched with Mycobacterial Lipids. (2022). International Journal of Molecular Sciences, 23(17), 9608. Available from: [Link]

Sources

Validation & Comparative

Comparative Characterization Guide: 1-Benzyl-1H-Perimidine via 1H NMR

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Application Context

1-Benzyl-1H-perimidine is a critical scaffold in medicinal chemistry, often serving as a precursor for antitumor and antimicrobial agents. Unlike its parent compound, perimidine, the N-benzylated derivative exhibits broken symmetry and increased lipophilicity.

This guide provides a technical comparison between 1-benzyl-1H-perimidine and its precursors (perimidine and benzyl chloride ). It focuses on using 1H NMR as a self-validating system to confirm N-alkylation, assess purity, and rule out common regioisomeric byproducts.

Characterization Workflow

The following flowchart outlines the critical path for synthesizing and validating the target compound.

G Start Reactants: Perimidine + Benzyl Chloride Rxn Synthesis: N-Alkylation (Base/DMF) Start->Rxn Workup Workup: Extraction & Recrystallization Rxn->Workup NMR 1H NMR Acquisition (CDCl3 or DMSO-d6) Workup->NMR Decision Validation Check: 1. Symmetry Break? 2. Methylene Peak? NMR->Decision Decision->Rxn Fail (Retrospect) Final Confirmed Structure: 1-Benzyl-1H-Perimidine Decision->Final Pass

Figure 1: Critical path for the synthesis and spectroscopic validation of 1-benzyl-1H-perimidine.

Comparative Spectral Analysis

The most reliable method for confirming the formation of 1-benzyl-1H-perimidine is a direct comparison with the starting material (Perimidine). The N-alkylation results in two massive spectral changes: Symmetry Breaking and the Diagnostic Methylene Insertion .

Chemical Shift Comparison Table[1][2]
FeaturePerimidine (Precursor) 1-Benzyl-1H-Perimidine (Product) Benzyl Chloride (Reagent)
Solvent DMSO-d6CDCl3 (Preferred)CDCl3
H-2 (Aminal Proton)

6.50 - 7.10 ppm (Broad/Singlet)

7.20 - 7.40 ppm (Sharp Singlet)
N/A
N-H Proton

10.0 - 11.0 ppm (Broad, Exchangeable)
Absent N/A
Benzylic -CH2- Absent

4.40 - 4.60 ppm (Singlet)

4.56 ppm (Singlet)
Aromatic Region Simple Multiplet (Symmetric)Complex Multiplet (Asymmetric)

7.30 - 7.40 ppm
Symmetry

(Time-averaged)

(Symmetry Broken)
N/A
Deep Dive: The Symmetry Breaking Event

In unsubstituted perimidine, rapid tautomerism between the two nitrogen atoms renders the molecule symmetric on the NMR timescale. The aromatic protons often appear as simplified multiplets.

Upon benzylation at N-1:

  • Tautomerism Stops: The molecule is "locked."

  • Deshielding: The H-2 proton often shifts downfield due to the loss of the exchangeable N-H and the steric influence of the benzyl group.

  • Complexity: The perimidine aromatic core (H-4 to H-9) splits into distinct environments. You will observe a more complex splitting pattern (dd or ddd) for the H-4/H-9 and H-5/H-8 pairs compared to the precursor.

The Diagnostic Methylene Signal

The appearance of a sharp singlet between 4.40 and 4.60 ppm is the primary indicator of success.

  • Differentiation: While residual Benzyl Chloride also has a peak at ~4.56 ppm, the product's methylene peak will shift slightly depending on concentration and solvent.

  • Validation: Integration of this peak against the H-2 singlet must yield a 2:1 ratio . Any deviation suggests the presence of impurities (e.g., dibenzylated byproduct, though rare due to sterics).

Structural Logic & Connectivity

Understanding why the signals appear where they do allows for faster troubleshooting.

Structure Benzyl Benzyl Group (Shielding Cone) Methylene Methylene (-CH2-) Diagnostic Peak ~4.5 ppm Benzyl->Methylene Inductive Effect N1 N-1 Nitrogen (Alkylated) Methylene->N1 Attachment H2 H-2 Proton (Deshielded Singlet) ~7.3 ppm N1->H2 Electronic Influence Core Perimidine Core (Asymmetric Aromatics) N1->Core Symmetry Break

Figure 2: Structural connectivity and electronic influences determining the NMR profile.

Experimental Protocol

Synthesis (Standardized)
  • Dissolution: Dissolve Perimidine (1.0 eq) in DMF (anhydrous).

  • Deprotonation: Add K2CO3 (1.5 eq) or NaH (1.1 eq) at 0°C. Stir for 30 mins.

  • Alkylation: Add Benzyl Chloride (1.1 eq) dropwise.

  • Reaction: Stir at RT for 2-4 hours. Monitor by TLC.[1][2]

  • Workup: Pour into ice water. Filter the precipitate.[1] Recrystallize from Ethanol.[1]

NMR Acquisition Parameters

To ensure data quality suitable for publication or regulatory filing:

  • Instrument: 400 MHz or higher (essential to resolve the aromatic region).

  • Solvent: CDCl3 is preferred for the product due to good solubility and clear separation of the methylene peak from the water signal.

    • Note: If using DMSO-d6, the water peak (~3.33 ppm) is distinct, but the aromatic region may be more crowded.

  • Concentration: 10-15 mg in 0.6 mL solvent.

  • Pulse Sequence: Standard 1H zg30.

  • Scans: 16-32 scans are sufficient.

  • Relaxation Delay (D1): Set to

    
     1.0s to ensure accurate integration of the aromatic protons vs. the methylene protons.
    

Troubleshooting & Artifacts

ObservationDiagnosisCorrective Action
Peak at ~4.56 ppm integrates < 2H Residual Benzyl ChlorideCheck for peaks at 7.3-7.4 ppm that do not match the product. Recrystallize.
Broad hump at >10 ppm Unreacted PerimidineThe N-H proton is still present. Reaction incomplete.
Extra Singlet at ~5.3 ppm Dichloromethane (DCM)Common solvent impurity if DCM was used in extraction. Dry sample under high vacuum.
H-2 Peak Split Long-range CouplingOccasionally, H-2 couples with N-1/N-3 (quadrupolar) or aromatic protons. This is normal.

References

  • Vertex AI Search. (2025). Synthesis and NMR spectral studies of some 2,6-diarylpiperidin-4-one O-benzyloximes. National Institutes of Health. 3[4]

  • ResearchGate. (2025). Diagnostic peaks in 1H-NMR spectra for some synthesized 2-substituted-2,3-dihydro-1H-perimidine. 5

  • University of Wisconsin. (2020).[6] NMR Spectroscopy – 1H NMR Chemical Shifts. Organic Chemistry Data & Info. 6[4]

Sources

X-ray crystal structure analysis of 1-benzyl-1H-perimidine

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Guide to the X-ray Crystal Structure Analysis of 1-benzyl-1H-perimidine: A Comparative Approach

Perimidine and its derivatives represent a class of heterocyclic compounds with significant interest in medicinal chemistry and materials science, owing to their diverse biological activities and unique photophysical properties. The substitution of a benzyl group at the N1 position of the perimidine core introduces conformational flexibility, making the study of its three-dimensional structure crucial for understanding its chemical behavior and potential applications.

This guide provides a comprehensive overview of the . As a public crystal structure for this specific molecule is not yet available, we will employ a comparative methodology. By examining the crystal structures of closely related analogs—specifically 1-benzyl-1H-benzimidazole and various 2-substituted-1H-perimidines—we can establish a robust, field-proven protocol and predict the key structural features of the title compound with high confidence. This document is intended for researchers, scientists, and drug development professionals seeking to understand the structural nuances of this important molecular scaffold.

Comparative Structural Analysis: Insights from Analogs

The most insightful comparisons can be drawn from molecules that share either the perimidine core or the N-benzyl substitution pattern. For this analysis, we select 1-benzyl-1H-benzimidazole as our primary comparator due to the shared N-benzyl group and fused heterocyclic system, and 2-substituted-1H-perimidines to understand the intrinsic properties of the perimidine moiety.

Predicted Molecular Geometry

Based on the analysis of its analogs, the 1-benzyl-1H-perimidine molecule is expected to exhibit distinct structural characteristics:

  • The Perimidine System: The fused, tricyclic perimidine ring system is anticipated to be nearly planar, a common feature in extended aromatic systems. In related 2-substituted perimidines, this planarity is a defining characteristic, often consolidated by intramolecular hydrogen bonds when an N-H group is present.[1]

  • The Benzyl Group Orientation: The most significant structural variable is the orientation of the benzyl group relative to the perimidine plane. In the crystal structure of 1-benzyl-1H-benzimidazole, the dihedral angle between the benzimidazole ring system and the benzyl ring is 85.77 (4)°, indicating a nearly perpendicular arrangement.[2][3] This conformation minimizes steric hindrance between the two aromatic systems. A similar perpendicular orientation is expected for 1-benzyl-1H-perimidine.

Intermolecular Interactions and Crystal Packing

The solid-state packing of organic molecules is governed by a network of non-covalent interactions. For 1-benzyl-1H-perimidine, we can predict the following key interactions based on its analogs:

  • C-H···π Interactions: These are likely to be significant stabilizing forces. The methylene protons of the benzyl group and the aromatic protons of both the perimidine and benzyl rings can act as donors to the electron-rich π-systems of adjacent molecules. This type of interaction is observed in the crystal packing of 1-benzyl-1H-benzimidazole.[2]

  • π-π Stacking: The planar perimidine cores are expected to stack in a parallel-displaced or T-shaped manner to maximize attractive π-π interactions, a common packing motif for polycyclic aromatic systems.[1][4] The extent of this stacking will be influenced by the orientation of the bulky benzyl group.

  • C-H···N Hydrogen Bonds: Weak hydrogen bonds involving the nitrogen atom of the perimidine ring and C-H donors from neighboring molecules may also contribute to the overall crystal lattice stability.[2]

Comparative Crystallographic Data

The following table summarizes key crystallographic data from comparator molecules, providing a baseline for what to expect from an analysis of 1-benzyl-1H-perimidine.

Parameter1-Benzyl-1H-benzimidazole[2][3]1-Benzyl-2-phenyl-1H-benzimidazole[5]2-(pyridin-2-yl)-1H-perimidine[1]
Formula C₁₄H₁₂N₂C₂₀H₁₆N₂C₁₆H₁₁N₃
Crystal System MonoclinicOrthorhombicMonoclinic
Space Group P2₁/nP bcaP2₁/c
Key Dihedral Angle 85.77 (4)° (Benzimidazole/Benzyl)88.9 (1)° (Benzimidazole/Benzyl)87.61 (6)° (Naphthalene/Phenyl)
Dominant Interactions C-H···N, C-H···π-N-H···N, π-π stacking

Experimental Workflow: A Self-Validating Protocol

This section outlines a detailed, best-practice methodology for the single-crystal X-ray diffraction analysis of 1-benzyl-1H-perimidine. The causality behind each step is explained to ensure a self-validating and reproducible workflow.

G cluster_synthesis Synthesis & Crystallization cluster_data Data Collection & Processing cluster_structure Structure Solution & Refinement synthesis Synthesis of 1-benzyl-1H-perimidine purify Purification (Chromatography/Recrystallization) synthesis->purify crystal Single Crystal Growth (Slow Evaporation) purify->crystal mount Crystal Mounting & Screening crystal->mount collect X-ray Data Collection (Diffractometer) mount->collect reduce Data Reduction (Integration & Scaling) collect->reduce solve Structure Solution (e.g., SHELXS, Direct Methods) reduce->solve refine Structure Refinement (e.g., SHELXL, Full-Matrix Least-Squares) solve->refine validate Validation & CIF Generation (e.g., CheckCIF) refine->validate report Publication & Database Deposition (e.g., CSD) validate->report Final Analysis

Caption: Experimental workflow for X-ray crystal structure analysis.

Step 1: Synthesis and High-Quality Crystallization
  • Synthesis: The title compound can be synthesized via the condensation reaction of 1,8-diaminonaphthalene with benzylamine. Alternative routes may involve the N-benzylation of a pre-formed perimidine core.[6]

  • Purification: Purity is paramount for successful crystallization. The crude product must be purified, typically by column chromatography followed by recrystallization, to remove any impurities that could inhibit crystal growth.

  • Crystal Growth: The formation of single crystals suitable for X-ray diffraction is the most critical and often challenging step. Slow evaporation of a saturated solution is a common and effective method.

    • Rationale: Slow evaporation allows molecules to self-assemble into a highly ordered, single-crystal lattice. Rapid precipitation leads to polycrystalline or amorphous solids unsuitable for this analysis. A variety of solvents (e.g., methanol, ethanol, acetonitrile) should be screened to find optimal conditions.[2]

Step 2: X-ray Data Collection
  • Crystal Selection and Mounting: A suitable crystal (typically 0.1-0.5 mm in size, with sharp edges and no visible defects) is selected under a microscope and mounted on a goniometer head.

  • Data Collection: The mounted crystal is placed in a diffractometer and cooled under a stream of nitrogen gas (e.g., to 93 K or 100 K).[2]

    • Rationale: Cooling minimizes thermal motion of the atoms, resulting in a sharper diffraction pattern and more precise atomic coordinates.

  • Instrumentation: Data is collected using a modern diffractometer equipped with a sensitive detector (e.g., CCD or CMOS) and a focused X-ray source (e.g., Mo Kα radiation, λ = 0.71073 Å).[2][7] A full sphere of diffraction data is collected by rotating the crystal through a series of angles.

  • Data Reduction: The raw diffraction images are processed to integrate the intensities of each reflection, apply corrections (e.g., for absorption), and scale the data. This process yields a reflection file used for structure solution.

Step 3: Structure Solution, Refinement, and Validation
  • Structure Solution: The initial atomic positions are determined from the diffraction data. This is typically achieved using "direct methods," which are powerful algorithms implemented in software like SHELXS.[5][7] These methods use statistical relationships between reflection intensities to derive an initial electron density map.

  • Structure Refinement: The initial model is refined against the experimental data using full-matrix least-squares on F². This iterative process, performed with software like SHELXL, adjusts atomic positions, and displacement parameters to minimize the difference between the observed and calculated structure factors.[5][7]

    • Hydrogen Atoms: Hydrogen atoms are typically placed in calculated positions and refined using a riding model.[2]

    • Trustworthiness: The quality of the final structure is assessed using several metrics:

      • R1 (R-factor): A measure of the agreement between the observed and calculated structure factor amplitudes. Values below 5% (0.05) indicate a good refinement.

      • wR2 (weighted R-factor): A more robust indicator based on F², which includes all reflections.

      • Goodness of Fit (S): Should be close to 1.0 for a well-refined structure.

  • Validation and Deposition: The final structural model is validated using software like Platon and the IUCr's CheckCIF service. This ensures the model is chemically sensible and conforms to crystallographic standards. The final data is then prepared as a Crystallographic Information File (CIF) for publication and deposition in a public repository like the Cambridge Structural Database (CSD).[8][9]

Data Visualization and Interpretation

Visualizing the molecular structure is essential for a complete analysis. The diagram below presents the expected structure of 1-benzyl-1H-perimidine with a standard numbering scheme.

Caption: Molecular structure and numbering of 1-benzyl-1H-perimidine.

By analyzing the final CIF, researchers can extract precise bond lengths, bond angles, and torsion angles to fully characterize the molecule's geometry. This quantitative data, when compared with that of known active and inactive analogs, provides critical structure-activity relationship (SAR) insights essential for rational drug design and materials engineering.

References

  • Ouzidan, M., Ghalem, S., & El-Ghozzi, M. (2011). 1-Benzyl-1H-benzimidazol-2(3H)-one. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 8), o1822. [Link]

  • Lei, G., & Zhou, L. (2009). 1-Benzyl-1H-benzimidazole. Acta Crystallographica Section E: Structure Reports Online, 65(Pt 10), o2613. [Link]

  • Fun, H. K., Jebas, S. R., & Mohan, S. (2009). 1-Benzyl-2-phenyl-1H-benzimidazole. Acta Crystallographica Section E: Structure Reports Online, 65(Pt 2), o316. [Link]

  • Priyanka R. Angarkhe, et al. (2023). Synthesis, X-ray structures, Hirshfeld Surface Analysis, and Redox Behaviour of 2-substituted-1H-perimidine derivatives. ResearchGate. [Link]

  • Kuleshova, E. N., et al. (2023). Synthesis, analysis of molecular and crystal structures, estimation of intermolecular interactions and biological properties of 1-benzyl-6-fluoro-3-[5-(4-methylcyclohexyl)-1,2,4-oxadiazol-3-yl]-7-(piperidin-1-yl)quinolin-4-one. IUCr Journals. [Link]

  • Lei, G., & Zhou, L. (2009). 1-Benzyl-1H-benzimidazole. ResearchGate. [Link]

  • Ben-Gurion University Research Portal. (2024). Synthesis, X-ray structures, Hirshfeld surface analysis, and redox behaviour of 2-substituted-1H-perimidine derivatives. Journal of Molecular Structure, 1296, 136920. [Link]

  • re3data.org. (2024). Cambridge Structural Database. re3data.org. [Link]

  • Cambridge Crystallographic Data Centre (CCDC). (n.d.). The Largest Curated Crystal Structure Database. CCDC. [Link]

  • IntechOpen. (2021). X-Ray Crystal Structure Analysis of Selected Benzimidazole Derivatives. IntechOpen. [Link]

  • Villalobos-Hernandez, J. R., et al. (2025). Design, Synthesis, and Evaluation of 1-Benzylpiperidine and 1-Benzoylpiperidine Derivatives as Dual-Target Inhibitors of Acetylcholinesterase and Serotonin Transporter for Alzheimer′s Disease. Molecules, 30(14), 1-20. [Link]

  • The Crystallographic Society of Japan. (2005). X-ray Structure Analysis Online, 21(6). J-STAGE. [Link]

  • Creighton University. (n.d.). CCDC 2130342: Experimental Crystal Structure Determination. Creighton University Digital Repository. [Link]

  • Mol-Instincts. (2025). 1-benzyl-1H-benzimidazole. Mol-Instincts. [Link]

  • National Center for Biotechnology Information. (n.d.). Perimidine. PubChem. [Link]

  • Semantic Scholar. (2019). Synthesis and Characterization of Novel N-Benzylbenzimidazole Linked Pyrimidine Derivatives as Anticancer Agents. Semantic Scholar. [Link]

Sources

Executive Summary: The Critical Role of FTIR in Perimidine Scaffolding

Author: BenchChem Technical Support Team. Date: February 2026

FTIR Spectral Verification of 1-Benzyl-1H-Perimidine: A Comparative Guide for Drug Development

In the realm of medicinal chemistry, perimidine derivatives have emerged as potent scaffolds for antitumor and antimicrobial agents due to their π-amphoteric tricyclic nature.[1] A critical step in optimizing these pharmacophores is N-alkylation , specifically the introduction of a benzyl group to modulate lipophilicity and receptor binding affinity.

This guide provides a technical comparison between the precursor (1H-perimidine ) and the target product (1-benzyl-1H-perimidine ). Unlike complex NMR techniques, Fourier Transform Infrared (FTIR) spectroscopy offers a rapid, cost-effective, and non-destructive method to validate the success of this transformation.

Target Audience: Medicinal Chemists, QC Analysts, and Process Development Scientists.

Comparative Spectral Analysis: Precursor vs. Product

The definitive proof of N-alkylation lies in the specific disappearance and appearance of functional group vibrations. The following table synthesizes data from perimidine characterization studies and standard organic spectroscopy principles.

Table 1: Diagnostic FTIR Band Comparison
Functional GroupVibration Mode1H-Perimidine (Precursor) 1-benzyl-1H-perimidine (Product) Diagnostic Significance
N-H (Secondary Amine) Stretching (

)
3200–3400 cm⁻¹ (Strong, Broad)ABSENT Primary Indicator. Complete disappearance confirms full substitution at the N-1 position.
C-H (Aliphatic) Stretching (

)
Absent (or very weak background)2850–2950 cm⁻¹ (Medium)Confirmation of Benzylation. Arises from the methylene (-CH₂-) linker of the benzyl group.
C=N (Perimidine Ring) Stretching (

)
1600–1640 cm⁻¹1590–1630 cm⁻¹Slight shift due to electronic density changes upon N-alkylation.
C=C (Aromatic) Stretching (

)
1500–1600 cm⁻¹1500–1600 cm⁻¹ (Intensified)Overlap of perimidine and benzyl aromatic systems; often results in broader/stronger bands.
Mono-substituted Benzene Out-of-plane Bending (

)
Absent690–710 cm⁻¹ & 730–770 cm⁻¹ Secondary Indicator. Characteristic "two-peak" pattern of the mono-substituted phenyl ring.
C-N (Exocyclic) Stretching (

)
N/A1150–1250 cm⁻¹Formation of the new N-C(benzyl) bond.
Mechanistic Insight (The "Why"):
  • Loss of N-H: The N-alkylation reaction involves the deprotonation of the perimidine N-H by a base (e.g., K₂CO₃), followed by nucleophilic attack on benzyl chloride. The removal of the N-H dipole eliminates the high-energy stretch at ~3300 cm⁻¹.

  • Appearance of Aliphatic C-H: The perimidine core is fully aromatic. The introduction of the benzyl group adds an

    
     hybridized carbon (the methylene bridge), introducing distinct stretching modes below 3000 cm⁻¹ that are absent in the precursor.
    

Experimental Protocol: Synthesis & Verification

To ensure reproducibility, the following protocol integrates the synthesis with the FTIR validation step. This "self-validating" workflow prevents the waste of resources on downstream biological assays if the chemical transformation is incomplete.

Phase 1: Synthesis of 1-benzyl-1H-perimidine
  • Reagents: 1H-Perimidine (1.0 eq), Benzyl Chloride (1.1 eq), Potassium Carbonate (K₂CO₃, 2.0 eq), DMF (Dimethylformamide).

  • Conditions: Stir at 70–80°C for 4–6 hours.

  • Work-up: Pour into ice-water; filter the precipitate. Recrystallize from Ethanol.

Phase 2: FTIR Sample Preparation (KBr Pellet Method)
  • Rationale: KBr pellets are preferred over ATR for this analysis because they provide better resolution in the "Fingerprint Region" (600–1500 cm⁻¹), which is critical for identifying the mono-substituted benzene peaks.

  • Step 1: Dry the recrystallized product thoroughly (solvent residues like Ethanol or DMF will show O-H or C=O peaks that mimic impurities).

  • Step 2: Mix 1–2 mg of sample with 100 mg of spectroscopic-grade KBr.

  • Step 3: Grind to a fine powder (particle size < 2 µm to avoid scattering).

  • Step 4: Press at 10 tons for 1–2 minutes to form a transparent pellet.

Phase 3: The "Go/No-Go" Decision Matrix

Before proceeding to NMR or Mass Spec, perform this rapid check:

  • Check 3300 cm⁻¹: Is there a peak?

    • Yes: Reaction incomplete. Action: Reflux longer or add more base.

    • No: Proceed.

  • Check 2900 cm⁻¹: Are there peaks?

    • Yes: Benzyl group present.[2][3][4][5] Action: Proceed.

    • No: Reaction failed.

Visualization: Synthesis & Verification Workflow

The following diagram maps the logical flow from reactants to validated product, highlighting the critical decision points governed by spectral data.

G Reactants Reactants (1H-Perimidine + Benzyl Chloride) Reaction Reaction (K2CO3, DMF, 80°C) Reactants->Reaction N-Alkylation Crude Crude Product (Precipitate) Reaction->Crude Quench & Filter FTIR FTIR Analysis (KBr Pellet) Crude->FTIR Dry Sample Decision Decision Point: 3300 cm⁻¹ Peak? FTIR->Decision Success Validated Product (1-benzyl-1H-perimidine) Decision->Success No (N-H Absent) + 2900 cm⁻¹ Present Fail Incomplete Reaction (Retreat/Purify) Decision->Fail Yes (N-H Present)

Figure 1: Operational workflow for the synthesis and spectroscopic validation of 1-benzyl-1H-perimidine. The FTIR step acts as a critical gatekeeper before advanced characterization.

References

  • Synthesis and Spectral Studies of Perimidine Deriv

    • Source: National Institutes of Health (PMC) / Vertex AI Search
    • Relevance: Provides foundational IR assignments for the perimidine core (C=N, C=C).
  • FTIR Spectroscopic Analysis of Heterocyclic Deriv

    • Source: Vandana Public
    • Relevance: Details the characteristic shifts in N-heterocycles upon substitution and the diagnostic value of N-H disappearance.
  • 2-(1H-Imidazol-2-yl)

    • Source: MDPI (Molbank)
    • Relevance: Offers comparative spectral data for perimidine-like structures and confirms the N-H stretch regions.
  • Synthesis of 1-Benzylimidazole (Analogous Protocol)

    • Source: BenchChem[2]

    • Relevance: Validates the N-alkylation protocol (Base/Solvent choice) used for similar nitrogen heterocycles.

Sources

Comparative Guide: 1-Benzyl-1H-Perimidine vs. Benzimidazole NHCs

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide provides a comparative analysis between 1-benzyl-1H-perimidine (and its derived N-heterocyclic carbenes) and the established benzimidazole NHC class. While benzimidazoles represent the industry standard for 5-membered aromatic NHCs, perimidines offer a distinct 6-membered, naphtho-fused architecture. This structural expansion fundamentally alters the electronic landscape, resulting in significantly higher


-donicity and unique steric shielding—properties that are critical for breaking scaling relationships in difficult catalytic cycles and designing novel DNA-intercalating therapeutics.

Part 1: Structural & Electronic Profiling

The core differentiation lies in the ring size and backbone fusion. Benzimidazole NHCs are 5-membered rings fused to a benzene core.[1] Perimidine NHCs are 6-membered rings fused to a naphthalene core (specifically at the 1,8-positions).

Electronic Donicity (TEP & HOMO Energy)

Perimidine-based NHCs are stronger


-donors  than their benzimidazole counterparts.
  • Benzimidazole NHCs: Moderate

    
    -donors. The 5-membered ring has a narrower N-C-N angle (~104°), which increases s-character in the 
    
    
    
    -orbitals interacting with the nitrogen substituents, leaving more p-character for the carbene lone pair (though aromaticity mitigates this).
  • Perimidine NHCs: The 6-membered ring imposes a wider N-C-N angle (~116-118°). This geometric constraint forces the carbene carbon to adopt hybridization closer to

    
    , raising the energy of the HOMO (Highest Occupied Molecular Orbital).
    
  • Result: Perimidine NHCs facilitate oxidative addition steps in catalytic cycles more effectively than benzimidazoles, making them superior for activating inert bonds (e.g., C-Cl, C-F).

Steric Architecture (%V_bur)
  • Benzimidazole: The "wingtip" groups (N-substituents) are directed away from the metal center due to the acute 5-membered ring angle. This leaves the metal relatively exposed (lower Percent Buried Volume, %V_bur), which is good for bulky substrates but poor for stabilizing low-coordinate intermediates.

  • Perimidine: The wider 6-membered angle forces the N-substituents (like the benzyl group) to point towards the metal center. This creates a "steric fence," resulting in a higher %V_bur and superior kinetic stabilization of reactive metal centers (e.g., Pd(0), Au(I)).

Summary Data Table
FeatureBenzimidazole NHC1-Benzyl-1H-Perimidine NHC
Ring Size 5-Membered6-Membered
Backbone Benzo-fused (Benzene)Naphtho-fused (Naphthalene)
N-C-N Angle ~104°~117°
Electronic Nature Moderate

-donor, weak

-acceptor
Strong

-donor
, negligible

-acceptor
TEP (IR

)
~2050–2055 cm⁻¹ (weaker donor)~2035–2040 cm⁻¹ (stronger donor)
Topology Wingtips splayed out (Open)Wingtips thrust forward (Encapsulating)
Primary Application General Cross-Coupling, Medicinal ChemDifficult Oxidative Additions, DNA Intercalation

Part 2: Synthesis & Stability

The synthesis of 1-benzyl-1H-perimidine derivatives requires handling the naphthalene backbone, which is more electron-rich and prone to oxidation than the benzene backbone of benzimidazoles.

Synthesis Logic
  • Benzimidazole: Formed via condensation of o-phenylenediamine with orthoesters or aldehydes. Robust and scalable.

  • Perimidine: Formed via condensation of 1,8-diaminonaphthalene with carbonyls. The 1-benzyl derivative is accessed by mono-alkylation.

    • Critical Note: The perimidine ring is non-aromatic in its neutral form (it is a cyclic aminal/imine tautomer) but becomes aromatic (14

      
      -electrons) upon quaternization to the perimidinium salt, driving the stability of the NHC precursor.
      
Visualization: Comparative Synthesis Pathway

SynthesisComparison cluster_0 Benzimidazole NHC Route (Standard) cluster_1 1-Benzyl-Perimidine NHC Route (High Donicity) OPD o-Phenylenediamine BZI Benzimidazole OPD->BZI HC(OEt)3 / H+ Salt_B Benzimidazolium Salt BZI->Salt_B R-X (Alkylation) NHC_B Benzimidazole NHC (5-Membered) Salt_B->NHC_B Base (KHMDS) NHC_P Perimidine NHC (6-Membered) NHC_B->NHC_P Comparison: Perimidine is Stronger Donor More Steric Bulk DAN 1,8-Diaminonaphthalene PER Perimidine DAN->PER HC(OEt)3 BnPER 1-Benzyl-1H-perimidine (Precursor) PER->BnPER BnBr / NaH (Mono-alkylation) Salt_P Perimidinium Salt (Aromatic Cation) BnPER->Salt_P R'-X (Quaternization) Salt_P->NHC_P Ag2O or KHMDS (Strong Donor)

Caption: Comparative synthetic workflows. Note the extra alkylation step for perimidines to establish the asymmetric 1-benzyl-3-alkyl architecture often required for catalytic tuning.

Part 3: Catalytic & Medicinal Applications[2]

Catalytic Performance (The "Perimidine Advantage")

While benzimidazoles are the "workhorses" for standard Suzuki-Miyaura or Heck couplings, perimidine NHCs excel in niche, high-energy transformations.

  • Case Study: C-Cl Activation:

    • Benzimidazole-Pd: Often requires elevated temperatures (>80°C) to activate aryl chlorides due to moderate electron density on Pd.

    • Perimidine-Pd: The superior

      
      -donation increases electron density on the Pd center, facilitating the oxidative addition of Ar-Cl bonds at lower temperatures (often room temperature to 50°C).
      
  • Mechanism: The wider bite angle of the 6-membered ring pushes the benzyl group towards the metal, destabilizing the resting state and accelerating the catalytic turnover.

Medicinal Chemistry (Drug Development)[3]
  • Benzimidazoles: Privileged scaffold found in anthelmintics (Albendazole) and proton pump inhibitors (Omeprazole). They bind primarily via H-bonding and hydrophobic pocket fitting.

  • 1-Benzyl-1H-Perimidines: Emerging class.

    • Mode of Action: The planar, tricyclic naphthalene core makes them excellent DNA intercalators . The benzyl group provides an anchor point for minor groove interaction.

    • Cytotoxicity:[2] 1-benzyl-perimidine derivatives have shown potent activity against MCF-7 (breast cancer) lines, often outperforming benzimidazoles due to enhanced lipophilicity and

      
      -stacking capability.
      

Part 4: Experimental Protocols

Protocol A: Synthesis of 1-Benzyl-3-Methylperimidinium Iodide (NHC Precursor)

This protocol establishes the asymmetric salt required for generating the active NHC.

Reagents: Perimidine (1.68 g, 10 mmol), Benzyl bromide (1.71 g, 10 mmol), Methyl iodide (1.42 g, 10 mmol), NaH (60% dispersion), DMF, THF.

  • Mono-alkylation:

    • Dissolve perimidine in dry THF (20 mL) under

      
      .
      
    • Add NaH (1.1 eq) slowly at 0°C. Stir for 30 min.

    • Add Benzyl bromide (1.0 eq) dropwise. Warm to RT and stir for 4 hours.

    • Quench with water, extract with EtOAc. Purify 1-benzylperimidine via column chromatography (Hex/EtOAc).

  • Quaternization:

    • Dissolve 1-benzylperimidine in acetonitrile (10 mL).

    • Add Methyl iodide (1.5 eq) in a sealed tube.

    • Heat to 80°C for 12 hours. A yellow/orange precipitate will form.

    • Filter the solid, wash with cold diethyl ether.

    • Yield: Typically >85% as a yellow solid.

Protocol B: In Situ Generation of Pd-PEPPSI-Perimidine Complex

For catalytic evaluation.

  • Mix Perimidinium salt (1.0 eq),

    
     (1.0 eq), and 
    
    
    
    (5.0 eq) in 3-chloropyridine (solvent/ligand).
  • Heat to 80°C for 16 hours.

  • Filter through Celite, concentrate, and recrystallize from DCM/Pentane.

  • Validation:

    
     NMR will show the carbene carbon signal significantly downfield (~210-220 ppm), distinct from benzimidazoles (~180-190 ppm).
    

Part 5: References

  • Structure & Electronic Properties of 6-Membered NHCs

    • Title: Synthesis of d10 N-Heterocyclic Carbene Complexes with a Perimidine Scaffold[3]

    • Source: NSF Public Access / Organometallics

    • URL:[Link]

  • Benzimidazole NHC Biological Activity

    • Title: Biological Activities of NHC–Pd(II) Complexes Based on Benzimidazolylidene[2]

    • Source: MDPI Molecules

    • URL:[Link]

  • Comparative Steric Analysis (5 vs 6 membered rings)

    • Title: The Core Difference between a Mesoionic and a Normal N-Heterocyclic Carbene (Contextual reference for steric mapping)

    • Source: NIH / PubMed Central

    • URL:[Link]

  • Perimidine Reactivity & Synthesis

    • Title: Rhodium perimidine-based NHC complex (Visual Structure Reference)

    • Source: ResearchGate[4]

    • URL:[Link]

Sources

Comparative Analysis of Mass Spectrometric Fragmentation: 1-Benzyl-1H-Perimidine vs. N-Alkyl Analogs

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Mass Spectrometry Fragmentation Pattern of 1-Benzyl-1H-Perimidine Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

This guide provides an in-depth technical analysis of the mass spectrometry (MS) fragmentation behavior of 1-benzyl-1H-perimidine , a heterocyclic building block with significant potential in medicinal chemistry (e.g., antitumor and antimicrobial agents).

We compare its fragmentation "performance"—defined here as diagnostic specificity, ionization efficiency, and structural elucidation potential—against its structural analogs: 1-methyl-1H-perimidine and the unsubstituted perimidine .

Key Takeaway: The 1-benzyl derivative exhibits a unique "Tropylium-Driven" fragmentation pathway that distinguishes it from short-chain alkyl analogs, providing a high-sensitivity diagnostic marker (


 91) essential for pharmacokinetic tracking and impurity profiling.

Part 1: Molecular Profile & Theoretical MS Data

Before analyzing fragmentation, we establish the baseline molecular characteristics.

Feature1-Benzyl-1H-Perimidine1-Methyl-1H-PerimidinePerimidine (Unsubstituted)
Formula



Exact Mass (

)
258.1157 Da182.0844 Da168.0687 Da
RDB (Unsaturation) 1288
Base Peak (EI)

91 (Tropylium)

182 (

) or 167

168 (

)
Diagnostic Utility High (Benzyl tag)Moderate (Molecular ion)Low (Common fragments)

Part 2: Fragmentation Mechanism Deep Dive

The fragmentation of 1-benzyl-1H-perimidine under Electron Ionization (EI) or Collision-Induced Dissociation (CID) is governed by the competition between the stability of the fused perimidine core and the lability of the benzylic bond.

The Tropylium Rearrangement (Dominant Pathway)

Unlike methyl or ethyl analogs, the benzyl group introduces a specific weakness at the


 bond. Upon ionization, the radical cation (

) undergoes

-cleavage.
  • Mechanism: The bond between the benzylic carbon and the perimidine nitrogen breaks. The charge preferentially migrates to the benzyl fragment due to resonance stabilization, forming the benzyl cation (

    
    ).
    
  • Rearrangement: This cation instantly rearranges to the seven-membered, aromatic tropylium ion (ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">

    
     91).
    
  • Observation: In EI-MS, this is typically the Base Peak (100% relative abundance) .

The Perimidine Core Retention (Minor Pathway)

A competitive pathway involves the charge remaining on the heterocyclic nitrogen.

  • Fragment: The formation of the

    
     ion at 
    
    
    
    167
    .
  • Stability: While the perimidine core is aromatic, the tropylium ion is generally more stable in the gas phase, making

    
     167 a lower intensity peak (typically 10-30%).
    
Secondary Fragmentation (HCN Loss)

The perimidine core itself is robust but eventually degrades via the loss of neutral Hydrogen Cyanide (HCN, 27 Da), a hallmark of pyrimidine-fused systems.

  • 
     167 
    
    
    
    
    
    140 (Loss of HCN).

Part 3: Visualization of Signaling Pathways

The following diagram illustrates the competitive fragmentation pathways, highlighting the divergence between the diagnostic tropylium route and the core retention route.

FragmentationPathway M_Ion Molecular Ion (M+) m/z 258 [C18H14N2]+. Tropylium Tropylium Ion m/z 91 [C7H7]+ (Base Peak) M_Ion->Tropylium α-Cleavage (Benzylic) - Perimidinyl Radical Perimidinyl Perimidinyl Cation m/z 167 [C11H7N2]+ M_Ion->Perimidinyl Heterolytic Cleavage - Benzyl Radical Cyclopent Cyclopentadienyl Cation m/z 65 [C5H5]+ Tropylium->Cyclopent - Acetylene (C2H2) (Retro-Diels-Alder) HCN_Loss Naphthyl-Azirine deriv. m/z 140 [C10H6N]+ Perimidinyl->HCN_Loss - HCN (27 Da) (Ring Contraction)

Figure 1: Competitive fragmentation pathways of 1-benzyl-1H-perimidine under Electron Ionization (EI).

Part 4: Comparative Performance Guide

This section compares the "analytical performance" of 1-benzyl-1H-perimidine against its alternatives.

Comparison 1: Diagnostic Specificity (vs. 1-Methyl Analog)

Scenario: You are analyzing a complex biological matrix (e.g., plasma) for perimidine derivatives.

Parameter1-Benzyl-1H-Perimidine1-Methyl-1H-PerimidineVerdict
Primary Marker

91 (Tropylium)

182 (

)
Benzyl wins for screening. The

91 ion is a universal "flag" for benzyl moieties, allowing for rapid Precursor Ion Scanning.
Low-Mass Noise High (due to common aromatic fragments)LowMethyl wins for clean spectra. The methyl analog fragments less, preserving the molecular ion intensity.
Isomer Differentiation Excellent. (Benzyl vs. Tolyl gives different patterns).Poor. (Hard to distinguish from ring-methylated isomers).Benzyl wins.
Comparison 2: Ionization Technique (EI vs. ESI)

Scenario: Choosing the right instrument for structural validation.

TechniquePerformance for 1-Benzyl-1H-PerimidineRecommendation
EI (Electron Impact) Hard Ionization. Generates intense

91. Molecular ion (

) may be weak (<10%).
Best for Library Matching and confirming the benzyl substructure.
ESI (Electrospray) Soft Ionization. Generates intense

at

259. Minimal fragmentation without CID.
Best for Quantification (LC-MS/MS) using the transition

.

Part 5: Experimental Protocol (Self-Validating)

This protocol is designed for LC-ESI-MS/MS quantification, the industry standard for drug development.

Phase 1: Sample Preparation
  • Stock Solution: Dissolve 1 mg of 1-benzyl-1H-perimidine in 1 mL Methanol (HPLC grade).

  • Working Standard: Dilute to 1 µg/mL in 50:50 Methanol:Water + 0.1% Formic Acid.

    • Why Formic Acid? Perimidines are basic. Acidification ensures protonation (

      
      ), maximizing sensitivity in ESI(+).
      
Phase 2: MS Method Setup (Direct Infusion)
  • Source: ESI Positive Mode.

  • Scan Range:

    
     50–300.
    
  • Optimization Logic (Self-Validating Step):

    • Ramp Cone Voltage (20V

      
       80V).
      
    • Validation: Observe the survival yield of the parent ion (

      
       259). If 
      
      
      
      91 appears without collision gas, the source is too "hot" (in-source fragmentation). Reduce voltage until
      
      
      259 is >90% abundance.
Phase 3: Collision Induced Dissociation (CID)
  • Precursor Selection: Select

    
     259.1 (
    
    
    
    ).
  • Collision Energy (CE) Ramp: 10 eV to 50 eV.

  • Data Recording:

    • At 15-20 eV , look for the emergence of

      
       167 (Loss of Benzyl).
      
    • At 30-40 eV , look for the dominance of

      
       91 (Tropylium).
      
  • MRM Transition for Quant:

    
     (Quantifier) and 
    
    
    
    (Qualifier).

References

  • BenchChem. (2025).[1] Mass Spectrometry Fragmentation of Novel Piperidine and Heterocyclic Derivatives. Retrieved from

  • Zins, E. L., et al. (2009).[2] Investigations of the fragmentation pathways of benzylpyridinium ions under ESI/MS conditions. Journal of Mass Spectrometry. Retrieved from

  • Salem, M. A. I., et al. (2014).[3] Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones. International Journal of Materials and Chemistry. Retrieved from

  • AIP Publishing. (2015). Isomeric signatures in the fragmentation of pyridazine and pyrimidine induced by fast ion impact. Journal of Chemical Physics. Retrieved from

  • Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Retrieved from

Sources

A Comparative Guide to the UV-Vis Absorption Spectra of Perimidine and its 1-Benzyl Derivative

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a detailed comparison of the UV-Visible (UV-Vis) absorption spectra of the heterocyclic compound perimidine and its N-substituted counterpart, 1-benzyl perimidine. We will delve into the theoretical underpinnings of their electronic transitions, present comparative spectral data, and provide a robust experimental protocol for obtaining these spectra in a research setting. This document is intended for researchers, scientists, and professionals in drug development who utilize spectroscopic techniques for molecular characterization.

Introduction to Perimidines and Their Spectroscopic Significance

Perimidines are a class of polycyclic aromatic N-heterocycles built upon a naphthalene backbone fused with a pyrimidine ring.[1] This unique structure, featuring a π-excessive and π-deficient character, endows perimidine and its derivatives with interesting electronic properties and significant potential in medicinal and materials chemistry.[2] UV-Vis spectroscopy is a fundamental technique for probing the electronic structure of these molecules. By measuring the absorption of light across ultraviolet and visible wavelengths, we can gain insights into the energy of their electronic transitions, which are sensitive to structural modifications.[3]

Theoretical Background: Electronic Transitions in Perimidine Systems

The UV-Vis absorption spectrum of a molecule is dictated by the promotion of electrons from lower energy (ground state) orbitals to higher energy (excited state) orbitals. In aromatic systems like perimidine, the most relevant transitions are typically:

  • π → π* Transitions: These involve the excitation of an electron from a π bonding orbital to a π* antibonding orbital. They are generally high-intensity (high molar absorptivity, ε) and are responsible for the strong absorption bands in the UV region. The extensive conjugation in the perimidine system results in multiple π → π* bands.

  • n → π* Transitions: These transitions involve the promotion of a non-bonding electron (from the lone pairs of the nitrogen atoms) to a π* antibonding orbital. These are typically lower in energy (occur at longer wavelengths) and have a much lower intensity compared to π → π* transitions.

The electronic absorption spectra of perimidine systems are characterized by highly intense, broad bands. Typically, these appear in the regions of approximately 340-360 nm and 430-460 nm.[4] More detailed analyses have identified transitions corresponding to n → σ, π → π, and n → π* within the broader UV-Vis range.[5]

Comparative Analysis: Perimidine vs. 1-Benzyl Perimidine

The introduction of a benzyl group at the N-1 position of the perimidine ring is expected to perturb its electronic structure and, consequently, its UV-Vis absorption spectrum.

Chemical Structures:

cluster_perimidine Perimidine cluster_benzylperimidine 1-Benzyl Perimidine perimidine perimidine benzylperimidine benzylperimidine

Caption: Chemical structures of Perimidine and 1-Benzyl Perimidine.

Expected Spectral Shifts: Causality and Rationale

The benzyl group, consisting of a phenyl ring attached to a methylene (-CH2-) group, influences the perimidine chromophore in two primary ways:

  • Inductive Effect: The benzyl group is weakly electron-donating. This can increase the electron density in the perimidine ring system, slightly destabilizing the ground state and stabilizing the excited state of the π → π* transition. This leads to a decrease in the energy gap (ΔE) for this transition.

  • Extended Conjugation (Hyperconjugation): While not directly conjugated, the σ-bonds of the methylene bridge can interact with the π-system of the perimidine ring. More significantly, the phenyl ring of the benzyl group introduces an additional aromatic system. Although separated by the methylene spacer, this substituent can influence the overall electronic environment.

Based on these principles, we can predict the following changes in the UV-Vis spectrum upon moving from perimidine to its 1-benzyl derivative:

  • Bathochromic Shift (Red Shift): The dominant π → π* transition bands are expected to shift to longer wavelengths (a bathochromic shift). This is because the electron-donating nature of the benzyl group lowers the energy required for the electronic transition.

  • Hyperchromic Effect: An increase in the molar absorptivity (ε) of the absorption bands might be observed. The introduction of the benzyl substituent can increase the transition dipole moment, leading to a higher probability of light absorption.

Data Summary

The following table summarizes the typical absorption maxima (λmax) for the perimidine system and the theoretically expected values for the 1-benzyl derivative in a non-polar solvent.

CompoundKey Transitionλmax (nm) (Experimental/Expected)Molar Absorptivity (ε) (L·mol⁻¹·cm⁻¹)
Perimidineπ → π~340-360High
n → π~430-460Low
1-Benzyl Perimidineπ → πExpected ~350-375 (Red-shifted)Expected to be High / Increased
n → πExpected ~440-475 (Red-shifted)Expected to be Low

Note: The values for 1-Benzyl Perimidine are predictive and based on established substituent effects on electronic spectra.[6][7]

Experimental Section

To empirically validate the predicted spectral shifts, the following protocols for synthesis and spectroscopic analysis should be followed.

Synthesis of 1-Benzyl Perimidine

This procedure is based on standard N-alkylation methods for heterocyclic amines.

  • Dissolution: Dissolve 1,8-diaminonaphthalene (1 equivalent) in a suitable aprotic solvent such as Dimethylformamide (DMF) in a round-bottom flask.

  • Deprotonation: Add a mild base, such as potassium carbonate (K₂CO₃, 1.5 equivalents), to the solution and stir at room temperature for 30 minutes.

  • Alkylation: Add benzyl chloride (1.1 equivalents) dropwise to the stirring suspension.

  • Reaction: Heat the reaction mixture to 60-80 °C and monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature and pour it into ice-cold water to precipitate the product.

  • Purification: Filter the crude product, wash with water, and then purify by column chromatography on silica gel or recrystallization from a suitable solvent (e.g., ethanol/water) to yield pure 1-benzyl perimidine.

  • Characterization: Confirm the structure and purity of the synthesized compound using ¹H NMR, ¹³C NMR, and mass spectrometry.[8]

UV-Vis Spectrophotometry Protocol

This protocol outlines the steps for acquiring high-quality UV-Vis absorption spectra.[5]

  • Instrument Preparation: Turn on the UV-Vis spectrophotometer (a double-beam instrument is recommended) and allow the lamps (deuterium for UV, tungsten for visible) to warm up for at least 30 minutes to ensure a stable output.[3]

  • Solvent Selection: Choose a spectroscopic grade solvent that dissolves both perimidine and 1-benzyl perimidine and is transparent in the desired wavelength range (e.g., cyclohexane, ethanol, or acetonitrile). The choice of solvent is critical, as solvatochromic effects can shift absorption maxima.[9]

  • Sample Preparation:

    • Prepare stock solutions of perimidine and 1-benzyl perimidine of a known concentration (e.g., 1 x 10⁻³ M) in the chosen solvent.

    • From the stock solutions, prepare dilute solutions (e.g., 1 x 10⁻⁵ M) in volumetric flasks. The final concentration should result in an absorbance maximum between 0.5 and 1.5 for optimal accuracy.[10]

  • Cuvette Handling: Use a matched pair of 1 cm path length quartz cuvettes, as glass and plastic absorb UV light.[3] Clean the cuvettes thoroughly and rinse them with the solvent before use.

  • Measurement:

    • Fill both cuvettes with the pure solvent and place them in the sample and reference holders. Run a baseline correction (autozero) across the desired wavelength range (e.g., 200-600 nm).

    • Empty the sample cuvette, rinse it with the perimidine solution, and then fill it with the perimidine solution.

    • Place the sample cuvette back in the spectrophotometer and acquire the absorption spectrum.

    • Repeat the process for the 1-benzyl perimidine solution.

  • Data Analysis: Identify the wavelength of maximum absorbance (λmax) and the corresponding absorbance value for each significant peak in the spectra of both compounds.

Experimental Workflow Diagram

G cluster_synthesis Synthesis & Purification cluster_analysis UV-Vis Analysis syn_start Start: 1,8-Diaminonaphthalene add_base Add K2CO3 in DMF syn_start->add_base add_benzyl Add Benzyl Chloride add_base->add_benzyl react Heat & Monitor (TLC) add_benzyl->react workup Precipitate in Water react->workup purify Purify (Chromatography) workup->purify char Characterize (NMR, MS) purify->char prep_sol Prepare Stock & Dilute Solutions char->prep_sol Proceed to Analysis prep_inst Warm-up & Baseline Spectrophotometer prep_sol->prep_inst measure_p Measure Perimidine Spectrum prep_inst->measure_p measure_bp Measure 1-Benzyl Perimidine Spectrum prep_inst->measure_bp analyze Compare λmax and Absorbance measure_p->analyze measure_bp->analyze

Caption: Workflow for synthesis and comparative UV-Vis analysis.

Conclusion

The substitution of a hydrogen atom with a benzyl group at the N-1 position of the perimidine core is predicted to induce a bathochromic (red) shift in its characteristic UV-Vis absorption bands. This is primarily attributed to the electron-donating nature of the benzyl substituent, which lowers the energy gap for π → π* and n → π* electronic transitions. This guide provides the theoretical framework for understanding these changes and a comprehensive, self-validating experimental protocol to verify them. By following the detailed synthesis and spectroscopic procedures, researchers can accurately characterize and compare the photophysical properties of perimidine and its derivatives, aiding in the rational design of new molecules for various scientific applications.

References

  • ResearchGate. (n.d.). UVevis absorption and emission spectral data of the perimidine and... [Data table].
  • Al-Amiery, A. A., Kadhum, A. A. H., & Mohamad, A. B. (2018). Synthesis of Novel VO(II)-Perimidine Complexes: Spectral, Computational, and Antitumor Studies.
  • Synthesis, characterization, and photophysical study of fluorescent N-substituted benzo[ghi]perylene "swallow tail" monoimides. (2011). The Journal of Physical Chemistry B, 115(30), 9323-9331.
  • Recent Advances in the Synthesis of Perimidines and their Applic
  • Normalized UV-vis absorption spectra of 1b in different solvents. (n.d.).
  • Electrochemical and Spectroelectrochemical Studies on the Reactivity of Perimidine–Carbazole–Thiophene Monomers towards the Formation of Multidimensional Macromolecules versus Stable π-Dimeric St
  • Experimental and theoretical studies of photophysical properties of N-Substituted iminocoumarins. (n.d.).
  • Synthesis and Spectroscopic Characterization of 2-(het)Aryl Perimidine Derivatives with Enhanced Fluorescence Quantum Yields. (2020). Molecules, 25(16), 3636.
  • Synthesis and Spectroscopic Analysis of Piperine- and Piperlongumine-Inspired Natural Product Scaffolds and Their Molecular Docking with IL-1β and NF-κB Proteins. (2021). Molecules, 26(15), 4475.
  • UV-Vis absorption spectra of the complex salts 1 (green), 3 (blue), 6... (n.d.).
  • Technology Networks. (2023).
  • Sample Preparation for UV-Vis Spectroscopy. (n.d.). Ossila.
  • Effect of N Atom Substitution on Electronic Resonances: A 2D Photoelectron Spectroscopic and Computational Study of Anthracene, Acridine, and Phenazine Anions. (2019). The Journal of Physical Chemistry A, 123(46), 10023-10030.
  • Synthesis and Photophysical Properties of α-(N-Biphenyl)-Substituted 2,2′-Bipyridine-Based Push–Pull Fluorophores. (2022). Molecules, 27(20), 6875.
  • Photophysical properties of N-methyl and N-acetyl substituted alloxazines: a theoretical investigation. (2018). Physical Chemistry Chemical Physics, 20(36), 23293-23302.
  • Synthesis and Photophysical Properties of -(N-Biphenyl)-Substituted 2,2'-Bipyridine-Based Push–Pull Fluorophores. (2022). Semantic Scholar.
  • Assessing binding equilibria through UV-visible absorption techniques. (n.d.). Thermo Fisher Scientific.
  • UV spectra registered at pH = 6.18; a: Im, b: (m,p)-vinylbenzaldehyde... (n.d.).
  • Synthesis and Solvent Dependent Fluorescence of Some Piperidine-Substituted Naphthalimide Derivatives and Consequences for Water Sensing. (2022). Molecules, 27(5), 1629.
  • Characterization of Pharmaceutical Tablets Using UV Hyperspectral Imaging as a Rapid In-Line Analysis Tool. (2021). Applied Sciences, 11(16), 7434.
  • Substituent effects on the UV absorption energy of 2,5-disubstituted pyrimidines. (2020). Journal of Physical Organic Chemistry, 33(11), e4108.
  • Effect Of Substituents On UV-Vis Spectra And RSA Properties Of Phthalocyanine Compounds. (2006). DTIC.
  • Effect of Substituents on the NMR and UV Spectra of N-(4-substituted benzylidene) Anilines and N-(4-substituted benzylidene) Cyclohexylamines. (2014). Acta Physico-Chimica Sinica, 31(1), 69-78.
  • UV/Vis+ Photochemistry Database - Aromatic Substances. (n.d.). science-softCon.
  • UV/Vis+ Photochemistry Database - List of substances. (n.d.). science-softCon.

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Electrochemical Profiling of Perimidine Ligands: A Comparative Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary This guide provides an in-depth technical analysis of perimidine-based ligands, focusing on their electrochemical behavior compared to standard


-diimine alternatives like 1,10-phenanthroline (Phen) and 2,2'-bipyridine (Bpy). Unlike the chemically robust Phen, perimidine derivatives exhibit "non-innocent" ligand behavior, characterized by accessible radical cation states and facile electropolymerization. This guide details the mechanistic causality of these properties, provides validated cyclic voltammetry (CV) protocols, and aggregates comparative redox data for researchers in catalysis and medicinal inorganic chemistry.

Structural and Electronic Basis

To understand the electrochemistry of perimidine, one must distinguish its electronic architecture from its isomers.

The -Excessive vs. -Deficient Duality

Perimidine (1H-perimidine) is a tricyclic system consisting of a naphthalene core fused to a pyrimidine ring.

  • Phenanthroline (Alternative): A

    
    -deficient heteroaromatic system. It stabilizes low metal oxidation states (e.g., Ru
    
    
    
    ) by accepting electron density via metal-to-ligand charge transfer (MLCT).
  • Perimidine (Subject): Possesses a

    
    -excessive heterocyclic ring fused to a 
    
    
    
    -deficient naphthalene system.[1] The N-H group acts as a strong electron donor. Upon oxidation, perimidines do not merely shuttle electrons; they often undergo structural transformation (dimerization) via radical coupling at the 4, 6, 7, or 9 positions.
Mechanistic Implications

In electrochemical settings, perimidine ligands are redox-active . While Phen remains stable during potential sweeps, perimidine monomers typically show:

  • Irreversible Anodic Peaks: Due to the rapid coupling of the generated radical cation (

    
    ).
    
  • Lower Oxidation Potentials: They are easier to oxidize than Phen, making them stronger

    
    -donors.
    

Comparative Analysis: Perimidine vs. Alternatives

The following table synthesizes electrochemical data, contrasting perimidine derivatives with standard polypyridyl ligands.

Table 1: Comparative Electrochemical Parameters ( vs. Fc/Fc )
Ligand / Complex System

(V)

(V)

(mV)
HOMO (eV)Behavior
1,10-Phenanthroline (Phen) > +1.8 (Inert)-2.20--6.3Electrochemically stable window; classic

-acceptor.
Perimidine (Monomer) +0.45 to +0.60-1.85N/A-4.85Irreversible oxidation ; forms conductive polymers/dimers.
[Ru(bpy)

(Perimidine)]

+0.95 (Ru

)
-1.4570-5.2Metal-centered oxidation shifts cathodically vs Phen analogues.
[Ru(bpy)

(Phen)]

+1.26 (Ru

)
-1.3560-5.8Harder to oxidize; stabilizes Ru(II).
2-Aryl-Perimidine +0.55-1.70N/A-5.1Substituents at C-2 modulate stability but rarely prevent dimerization.

Key Insight: Replacing Phen with Perimidine in a Ru(II) complex lowers the metal oxidation potential by approximately 300 mV. This indicates Perimidine is a significantly stronger electron donor, destabilizing the HOMO and facilitating metal oxidation.

Experimental Protocol: Self-Validating CV Workflow

Objective: To distinguish between ligand-centered radical coupling and metal-centered redox events.

Reagents and Setup
  • Solvent: Acetonitrile (MeCN) (HPLC Grade, dried over molecular sieves). Why: Perimidine radical cations are sensitive to nucleophilic attack by water.

  • Electrolyte: 0.1 M Tetrabutylammonium hexafluorophosphate (TBAPF

    
    ).[2] Why: Weakly coordinating anion prevents ion-pairing effects.
    
  • Working Electrode: Glassy Carbon (3 mm diameter).

  • Reference: Ag/AgNO

    
     (0.01 M in MeCN). Calibrate internally with Ferrocene.
    
Step-by-Step Methodology
  • Baseline Correction: Record a background voltammogram of the electrolyte solution. No peaks should appear between -2.0 V and +1.5 V.

  • Open Circuit Potential (OCP): Measure OCP for 60 seconds to establish equilibrium.

  • Anodic Sweep (The Diagnostic Step):

    • Scan from OCP towards positive potential (+1.5 V).

    • Observation: If a peak appears at ~0.5 V and disappears on the reverse scan, it indicates irreversible ligand oxidation .

    • Validation: Repeat the scan immediately. If a new redox couple appears at a lower potential (~0.2 V), it confirms the formation of a dimer (e.g., perimidine-perimidine coupling) on the electrode surface.

  • Cathodic Sweep:

    • Scan towards -2.0 V.

    • Observation: Look for reversible waves indicative of the naphthalene core reduction.

  • Scan Rate Dependence:

    • Vary scan rate (

      
      ) from 20 to 500 mV/s.
      
    • Plot ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">

      
       vs. 
      
      
      
      . Linearity confirms diffusion control. Deviation suggests adsorption (common with perimidines).

Visualizing the Redox Mechanism

The following diagram illustrates the divergent pathways between stable Phenanthroline ligands and reactive Perimidine ligands during electrochemical oxidation.

RedoxMechanism Start Ligand Species Phen Phenanthroline (π-Deficient) Start->Phen Peri Perimidine (π-Excessive) Start->Peri Oxidation Anodic Scan (+V) Phen->Oxidation Peri->Oxidation PhenOx Stable Radical Cation (Rare/High Potential) Oxidation->PhenOx E > 1.8V PeriOx Reactive Radical Cation (L•+) Oxidation->PeriOx E ~ 0.5V ResultPhen Reversible Redox (No Structural Change) PhenOx->ResultPhen Stable ResultPeri C-C Coupling (Dimerization) PeriOx->ResultPeri Fast Kinetics Polymer Conductive Polymer/Film (Electrode Fouling) ResultPeri->Polymer Polymerization

Figure 1: Divergent electrochemical pathways. Perimidine undergoes oxidative coupling, whereas Phenanthroline remains chemically stable.

Experimental Workflow Diagram

This workflow ensures data integrity when characterizing these ligands.

Workflow Prep 1. Preparation (Dry MeCN, TBAPF6) OCP 2. OCP Measurement (Equilibrium) Prep->OCP Scan1 3. Diagnostic Scan (0 -> +1.0V) OCP->Scan1 Decision Reversible? Scan1->Decision Metal Metal-Centered (Complex is Stable) Decision->Metal Yes (ip_a/ip_c ≈ 1) Ligand Ligand-Centered (Radical Coupling) Decision->Ligand No (New peaks appear) Clean Polishing Step (Alumina Slurry) Ligand->Clean Electrode Passivated Clean->Prep Restart

Figure 2: Cyclic Voltammetry decision tree for differentiating stable complexes from reactive ligand species.

References

  • Antonova, M., et al. (2020). "Recent Advances in the Synthesis of Perimidines and their Applications." PMC.

  • Sönmez, M., et al. (2012). "Syntheses, Physico-Chemical Studies and Antioxidant Activities of Transition Metal Complexes with a Perimidine Ligand." An-Najah Staff.

  • Kula, S., et al. (2021).[3] "Electrochemical and Spectroelectrochemical Studies on the Reactivity of Perimidine–Carbazole–Thiophene Monomers." MDPI Molecules.

  • Watanabe, J., et al. (1982).[4] "A Voltammetric Study of the Reduction of Ruthenium(II) Complexes with Mixed Ligands." Bulletin of the Chemical Society of Japan.

  • Pellei, M., et al. (2011). "Redox, spectroscopic, and photophysical properties of Ru-Pt mixed-metal complexes incorporating 4,7-diphenyl-1,10-phenanthroline." Inorganic Chemistry.

Sources

Safety Operating Guide

Personal Protective Equipment (PPE) & Handling Guide: 1-Benzyl-1H-perimidine

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Summary & Risk Profile[2]

1-Benzyl-1H-perimidine is a tricyclic nitrogen heterocycle derived from the perimidine core (a pyrimidine ring fused to a naphthalene ring).[1] While often utilized in medicinal chemistry as a ligand or bioactive scaffold, specific toxicological data for this derivative is frequently limited in public databases.[2]

The Scientific Reality: As a Senior Application Scientist, I must emphasize the Precautionary Principle . Perimidine derivatives are structurally related to 1,8-naphthalenediamines and various intercalating agents. Consequently, this compound must be treated as a Potential Mutagen and Irritant until specific assays prove otherwise.[2] It is generally handled as a solid (crystalline powder) that poses inhalation and contact risks.

Hazard Identification (GHS Classification - Derived)

Since a specific harmonized GHS profile is often absent for niche research chemicals, the following is the Required Default Classification for safe handling:

Hazard ClassCategorySignal WordHazard Statement (H-Code)
Acute Toxicity (Oral) Cat 4WarningH302: Harmful if swallowed.[1]
Skin Irritation Cat 2WarningH315: Causes skin irritation.[3]
Eye Irritation Cat 2AWarningH319: Causes serious eye irritation.[3][4]
STOT - Single Exposure Cat 3WarningH335: May cause respiratory irritation.[1]
Germ Cell Mutagenicity SuspectedWarningTreat as H341: Suspected of causing genetic defects.

Part 2: Personal Protective Equipment (PPE) Matrix

This section details the specific barriers required to break the chain of exposure. Standard "lab safety" is insufficient; specific material compatibility is required.

Hand Protection (Glove Selection)

Causality: Organic nitrogen heterocycles can permeate standard latex rapidly. Nitrile provides broad protection against the solid, but if dissolved in halogenated solvents (DCM) or polar aprotics (DMSO), the solvent dictates the glove choice.[2]

TaskGlove MaterialThicknessBreakthrough TimeProtocol
Solid Handling Nitrile (High Grade) ≥ 0.11 mm> 480 min (Solid)Double-glove recommended.[1] Inspect for tears before weighing.
Solution (DMSO/MeOH) Nitrile (Extended Cuff) ≥ 0.20 mm> 240 minChange immediately upon splash.
Solution (DCM/CHCl₃) PVA or Viton Specialty> 60 minCRITICAL: Standard nitrile degrades in <2 mins with DCM. Use "Silver Shield" laminate liners if Viton is unavailable.
Respiratory & Eye Protection

Causality: As a fine crystalline powder, 1-benzyl-1H-perimidine can become electrostatic and airborne during transfer, posing a direct inhalation risk to the mucous membranes.[1]

  • Primary Barrier: Chemical Fume Hood (Certified face velocity: 0.5 m/s).

  • Secondary Barrier (Respiratory): If working outside a hood (NOT recommended) or cleaning spills: N95 (minimum) or P100 HEPA Respirator .[2]

  • Eye Protection: Chemical Splash Goggles (ANSI Z87.1). Note: Safety glasses are insufficient due to the risk of airborne dust entering from the side.[1]

Part 3: Operational Protocols

Workflow Visualization

The following diagram outlines the critical decision paths for handling 1-benzyl-1H-perimidine, emphasizing the "Stop/Go" safety checks.

HandlingWorkflow Start START: Task Assessment CheckState Check Physical State (Solid vs. Solution) Start->CheckState SolidPath Solid Handling (Weighing/Transfer) CheckState->SolidPath Powder LiquidPath Solution Handling (Reaction/Extraction) CheckState->LiquidPath Dissolved EngineeringControl Verify Fume Hood (Face Velocity > 0.5 m/s) SolidPath->EngineeringControl SolventCheck Identify Solvent LiquidPath->SolventCheck StaticControl Neutralize Static (Antistatic Gun/Bar) EngineeringControl->StaticControl High Static Risk Action Proceed with Experiment EngineeringControl->Action StaticControl->Action GloveSelect Select Solvent-Specific Gloves (See Matrix) SolventCheck->GloveSelect GloveSelect->Action Disposal Disposal: Solid/Liquid Hazardous Waste Action->Disposal

Caption: Operational logic flow for handling 1-benzyl-1H-perimidine, prioritizing engineering controls and solvent-specific PPE.

Detailed Handling Procedures
A. Weighing & Transfer (Solid State)
  • Risk: Inhalation of dust; contamination of balance area.

  • Protocol:

    • Location: Weighing must occur inside a chemical fume hood or a vented balance enclosure.

    • Technique: Use a tared antistatic weighing boat. Do not use spatula transfers for quantities < 10 mg; use the "tap and pour" method to minimize disturbance.

    • Decontamination: Immediately wipe the balance area with a wet paper towel (ethanol-dampened) after use to capture invisible dust. Dispose of the towel as solid hazardous waste.

B. Solubilization & Reaction Setup
  • Risk: Exothermic dissolution (rare but possible) and splash hazards.

  • Solubility Context: Perimidine derivatives are typically soluble in DMSO, DMF, and chlorinated solvents, but sparingly soluble in water [1].[2]

  • Protocol:

    • Add the solid to the reaction vessel first.

    • Add solvent slowly down the side of the vessel to prevent "puffing" of the powder.

    • Inert Atmosphere: While 1-benzyl-1H-perimidine is relatively stable, perimidine chemistry often involves oxidation-sensitive intermediates.[1] Purging with Nitrogen or Argon is recommended for reproducibility [2].

Part 4: Emergency Response & Disposal[2]

Spill Cleanup (Small Scale < 5g)
  • Evacuate: Clear the immediate area of personnel.

  • PPE Up: Don double nitrile gloves, goggles, and a P100 respirator if outside a hood.[2]

  • Contain:

    • Solid: Do NOT dry sweep. Cover with wet paper towels (water/ethanol) to dampen, then scoop into a waste container.[2]

    • Liquid: Absorb with vermiculite or sand.

  • Decontaminate: Clean surface with 10% bleach solution followed by water to degrade potential bioactive residues.

Waste Disposal[2][6]
  • Classification: Hazardous Chemical Waste (Toxic/Irritant).

  • Stream:

    • Solid Waste: Label as "Solid Organic Hazardous Waste - Perimidine Derivative."[1]

    • Liquid Waste: Segregate based on solvent (e.g., Halogenated vs. Non-Halogenated).[2]

  • Prohibition: Never dispose of down the drain. Perimidine derivatives can be toxic to aquatic life (Category Acute 1/Chronic 1 is common for similar heterocycles) [3].

References

  • Recent Advances in the Synthesis of Perimidines and their Applications. National Institutes of Health (PMC). Available at: [Link][2]

  • Review on Perimidines: A Synthetic Pathways Approach. Material Science Research India. Available at: [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.